molecular formula C7H5ClFIO B12974915 (4-Chloro-2-fluoro-6-iodophenyl)methanol

(4-Chloro-2-fluoro-6-iodophenyl)methanol

Cat. No.: B12974915
M. Wt: 286.47 g/mol
InChI Key: WAVOFHMNLXXQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-fluoro-6-iodophenyl)methanol (CAS 1935084-33-5) is a high-value, polyhalogenated aromatic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C7H5ClFIO and it has a molecular weight of 286.47 . The compound features a benzyl alcohol functional group substituted with chlorine, fluorine, and iodine atoms, creating a multifunctional scaffold ideal for constructing complex molecules. This structure is particularly valuable for developing active pharmaceutical ingredients (APIs), as the presence of fluorine can profoundly influence a drug's metabolic stability, bioavailability, and binding affinity . The distinct halogen atoms offer orthogonal reactivity for sequential metal-catalyzed cross-couplings (such as Suzuki or Sonogashira reactions) and nucleophilic aromatic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate in the solid-phase synthesis of peptide mimetics and other bioconjugates, where its alcohol group can be covalently attached to solid supports . (4-Chloro-2-fluoro-6-iodophenyl)methanol is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5ClFIO

Molecular Weight

286.47 g/mol

IUPAC Name

(4-chloro-2-fluoro-6-iodophenyl)methanol

InChI

InChI=1S/C7H5ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

InChI Key

WAVOFHMNLXXQQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)I)Cl

Origin of Product

United States
Foundational & Exploratory

Synthesis Pathway for (4-Chloro-2-fluoro-6-iodophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (4-Chloro-2-fluoro-6-iodophenyl)methanol (CAS: 2383689-40-3)

Executive Summary & Retrosynthetic Strategy

As a Senior Application Scientist, I approach the synthesis of highly functionalized polyhalobenzyl alcohols not merely as a sequence of reactions, but as a system of carefully balanced electronic and steric parameters. The target compound, (4-Chloro-2-fluoro-6-iodophenyl)methanol , is a highly valuable building block in medicinal chemistry, particularly for the synthesis of complex indazoles and kinase inhibitors.

The primary synthetic challenge lies in the precise installation of the iodine atom and the subsequent reduction of the functional group without triggering dehalogenation (specifically, premature cleavage of the labile C–I bond). To achieve this, we employ a robust two-step retrosynthetic strategy:

  • Directed ortho-C–H Iodination: Utilizing the carboxylate group of commercially available 4-chloro-2-fluorobenzoic acid to direct a Palladium catalyst exclusively to the C6 position.

  • Chemoselective Reduction: Employing Borane-Tetrahydrofuran (BH₃·THF) to reduce the carboxylic acid to a primary alcohol while strictly preserving the aromatic halogens.

SynthesisPathway SM 4-Chloro-2-fluorobenzoic acid (Starting Material) Int 4-Chloro-2-fluoro-6-iodobenzoic acid (Intermediate) SM->Int Pd(OAc)2, I2, PhI(OAc)2 DMF, 100 °C, 20 h Prod (4-Chloro-2-fluoro-6-iodophenyl)methanol (Target Compound) Int->Prod BH3·THF THF, 0 °C to RT, 16 h

Figure 1. Two-step synthesis pathway to (4-Chloro-2-fluoro-6-iodophenyl)methanol.

Mechanistic Rationale & Causality

Step 1: Palladium-Catalyzed C–H Activation

The first step relies on a Pd(II)/Pd(IV) catalytic cycle [1]. The carboxylic acid acts as a native directing group, coordinating to the Pd(II) center and guiding it to activate the adjacent ortho C–H bond. The presence of the fluorine atom at the C2 position acts as a steric and electronic block, ensuring 100% regioselectivity at the C6 position. Iodobenzene diacetate (PhI(OAc)₂) serves as a crucial terminal oxidant, oxidizing the palladacycle to a high-valent Pd(IV) intermediate, which undergoes rapid reductive elimination to forge the C–I bond.

CatalyticCycle Pd2 Pd(II) Active Catalyst C_H_Act C-H Activation (Palladacycle Formation) Pd2->C_H_Act Substrate Binding (-AcOH) Oxidation Oxidation to Pd(IV) by PhI(OAc)2 & I2 C_H_Act->Oxidation Oxidative Addition of I2 RedElim Reductive Elimination (C-I Bond Formation) Oxidation->RedElim RedElim->Pd2 Product Release

Figure 2. Mechanism of the Palladium-catalyzed directed ortho-C-H iodination.

Step 2: Chemoselective Borane Reduction

Reducing a benzoic acid bearing a labile iodine atom requires strict chemoselectivity. Nucleophilic hydrides (like LiAlH₄) pose a severe risk of oxidative addition into the C–I bond, leading to deiodination. Therefore, we utilize BH₃·THF, an electrophilic reducing agent [2]. Borane reacts rapidly with the electron-rich oxygen of the carboxylic acid to form a triacyloxyborane intermediate, which subsequently collapses to the primary alcohol. This mechanism completely bypasses the aromatic halogens [3].

Table 1: Comparative Analysis of Reducing Agents for Halobenzoic Acids
Reducing AgentMechanism TypeChemoselectivity (Halogen Tolerance)Suitability for Target
BH₃·THF ElectrophilicHigh (Spares C–I, C–Cl, C–F bonds)Optimal
NaBH₄ / I₂ Electrophilic (in situ BH₃)Moderate to HighViable Alternative
DIBAL-H Nucleophilic / ElectrophilicModerate (Requires prior esterification)Sub-optimal (Adds steps)
LiAlH₄ NucleophilicLow (High risk of deiodination)Not Recommended

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (like LCMS tracking) are embedded to ensure high-fidelity execution.

Protocol A: Synthesis of 4-Chloro-2-fluoro-6-iodobenzoic acid

Adapted from established patent literature for kinase inhibitor intermediates [1].

Reagents & Stoichiometry:

  • 4-Chloro-2-fluorobenzoic acid: 1.0 equiv (e.g., 4.0 g, 22.9 mmol)

  • Palladium(II) acetate[Pd(OAc)₂]: 0.05 equiv (5 mol%)

  • Iodobenzene diacetate[PhI(OAc)₂]: 1.1 equiv

  • Iodine (I₂): 1.1 equiv

  • Anhydrous DMF: 0.4 M concentration

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 4-chloro-2-fluorobenzoic acid, Pd(OAc)₂, PhI(OAc)₂, and I₂.

  • Solvation: Add anhydrous DMF. Purge the reaction vessel with nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Reaction: Heat the dark solution under a nitrogen atmosphere at 100 °C for 20 hours.

  • In-Process Control: Monitor via LCMS. The reaction is complete when the starting material peak is consumed (Note: The product may not show a strong MH+ peak; monitor via retention time shift).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash three times with 1 N aqueous HCl to remove DMF and solubilize palladium salts.

  • Isolation: Extract the combined aqueous layers once more with EtOAc. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-6-iodobenzoic acid as a dark oil/solid, which can be used directly or recrystallized.

Protocol B: Chemoselective Reduction to (4-Chloro-2-fluoro-6-iodophenyl)methanol

Reagents & Stoichiometry:

  • 4-Chloro-2-fluoro-6-iodobenzoic acid: 1.0 equiv

  • Borane-Tetrahydrofuran (BH₃·THF, 1.0 M): 2.5 equiv

  • Anhydrous THF: 0.2 M concentration

Procedure:

  • Setup: Dissolve the crude 4-chloro-2-fluoro-6-iodobenzoic acid in anhydrous THF in a thoroughly dried flask under an argon or nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Add the BH₃·THF solution dropwise via a syringe pump over 30 minutes. Caution: Hydrogen gas is evolved. Ensure proper venting through a bubbler.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol until effervescence ceases. Follow with the slow addition of 1 N HCl.

  • Workup & Purification: Extract the aqueous mixture with EtOAc (3x). Wash the combined organic phases with saturated aqueous NaHCO₃ and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to afford pure (4-Chloro-2-fluoro-6-iodophenyl)methanol.

References

  • Aminoheteroaryl benzamides as kinase inhibitors.
  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. ResearchGate.[Link]

  • Quinazolinediones as antibacterial agents (Demonstrating BH3-THF reduction on halobenzoic acids).

Standardized NMR Spectral Data and Chemical Shifts for (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Chloro-2-fluoro-6-iodophenyl)methanol (CAS: 2383689-40-3) is a highly functionalized, polyhalogenated building block critical for advanced cross-coupling reactions in drug discovery. The presence of three distinct halogens (F, Cl, I) on a single benzenoid scaffold presents unique challenges and opportunities for structural characterization. This technical guide establishes a standardized, self-validating protocol for the Nuclear Magnetic Resonance (NMR) acquisition and assignment of this compound. It details the causality behind the observed chemical shifts, specifically addressing heteronuclear spin-spin coupling networks and relativistic heavy-atom effects.

Experimental Protocols: A Self-Validating Acquisition System

To ensure trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. Polyhalogenated benzenes often exhibit severe signal attenuation for quaternary carbons due to long longitudinal relaxation times ( T1​ ) and a lack of Nuclear Overhauser Effect (NOE) enhancement.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Solvent: Dissolve 25 mg of (4-Chloro-2-fluoro-6-iodophenyl)methanol in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for accurate 0.00 ppm referencing.

  • Relaxation Agent (Crucial): Add 2-3 mg of Chromium(III) acetylacetonate ( Cr(acac)3​ ).

    • Causality: Quaternary carbons bonded to halogens (C-I, C-Cl, C-F) lack attached protons, resulting in T1​ relaxation times that can exceed 20 seconds. The paramagnetic Cr(acac)3​ acts as a relaxation reagent, drastically shortening T1​ and allowing for quantitative integration of the 13C signals without requiring impractically long acquisition times.

Step 2: 1D NMR Acquisition

  • 1 H NMR (400 MHz): 16 scans, 30° pulse angle, acquisition time (AQ) 3.0 s, relaxation delay (D1) 2.0 s.

  • 19 F NMR (376 MHz): 32 scans, 30° pulse angle, AQ 2.0 s, D1 2.0 s. Use CFCl3​ as an external reference (0.00 ppm).

  • 13 C{ 1 H} NMR (100 MHz): 1024 scans, 45° pulse angle, AQ 1.5 s, D1 5.0 s (optimized for Cr(acac)3​ doped samples). Inverse-gated decoupling is recommended to suppress NOE and ensure quantitative signal intensities.

Step 3: 2D NMR Validation (HSQC & HMBC)

  • Acquire 1 H- 13 C HMBC to establish regiochemistry.

    • Causality: The methylene protons of the −CH2​OH group will show strong 3-bond ( 3JCH​ ) correlations to C-2 (C-F) and C-6 (C-I), unequivocally locking the orientation of the halogens relative to the hydroxymethyl substituent.

Workflow Visualization

NMR_Validation_Workflow Prep Step 1: Sample Preparation (CDCl3, TMS, Cr(acac)3) Acq1D Step 2: 1D NMR Acquisition (1H, 13C{1H}, 19F) Prep->Acq1D Acq2D Step 3: 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D If quaternary C unresolved Process Step 4: Data Processing (Zero-filling, Apodization) Acq1D->Process Acq2D->Process Assign Step 5: Multiplet & Coupling Analysis (HALA Effect, J-Coupling) Process->Assign Verify Step 6: Structural Verification (4-Chloro-2-fluoro-6-iodophenyl)methanol Assign->Verify

Fig 1: Self-validating NMR acquisition and assignment workflow for polyhalogenated benzenes.

Standardized Spectral Data & Chemical Shifts

The following tables summarize the standardized quantitative data for the target scaffold.

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
−CH2​OH 4.75d 4JHF​=2.0 2HMethylene protons are split by long-range coupling to the ortho-fluorine.
−OH 2.10br s-1HBroadened due to chemical exchange; shifts with concentration/temperature.
H-37.15dd 3JHF​=9.0 , 4JHH​=2.0 1HOrtho to F (large 3JHF​ ) and meta to H-5 (small 4JHH​ ).
H-57.65dd 4JHH​=2.0 , 4JHF​=1.5 1HDeshielded by adjacent Iodine and Chlorine; meta coupling to H-3.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Causality
C-2 (C-F)161.0d 1JCF​=250 Highly deshielded by electronegative F; massive 1-bond coupling.
C-5 (CH)136.5d 4JCF​=3 Aromatic CH between Cl and I; slight long-range F coupling.
C-4 (C-Cl)135.0d 3JCF​=9 Quaternary C bonded to Cl; deshielded relative to benzene.
C-1 (C-C)132.5d 2JCF​=16 Ipso carbon to the hydroxymethyl group.
C-3 (CH)115.5d 2JCF​=24 Strongly shielded by the ortho-fluorine resonance effect.
C-6 (C-I)98.0d 3JCF​=8 Extreme shielding due to the Relativistic Heavy-Atom Effect (HALA).
−CH2​OH 61.5d 3JCF​=4 Aliphatic carbon shifted downfield by oxygen.
Table 3: 19 F NMR Assignments (376 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
F-2-111.5dd 3JFH​=9.0 , 4JFH​=1.5 1F

Mechanistic Insights & Causality in Spectral Assignments

The accurate assignment of (4-Chloro-2-fluoro-6-iodophenyl)methanol relies on understanding two fundamental quantum mechanical phenomena: the Heavy-Atom Effect on the Light Atom (HALA) and Heteronuclear Spin-Spin Coupling.

The Relativistic Heavy-Atom Effect (HALA)

In standard organic chemistry, one expects electronegative atoms to deshield adjacent carbons, pushing their 13 C signals downfield (e.g., C-2 at 161.0 ppm). However, C-6, which is bonded to the highly electronegative Iodine atom, appears paradoxically upfield at 98.0 ppm.

Causality: This anomaly is driven by the Heavy-Atom Effect on the Light Atom (HALA) , a relativistic phenomenon . Iodine possesses a massive, highly charged nucleus. The core electrons of iodine move at relativistic speeds, causing an orbital contraction that alters the spin-orbit (SO) coupling. This spin-orbit coupling propagates through the C-I bond, creating a localized magnetic field that strongly opposes the external spectrometer field ( B0​ ). Consequently, the C-6 carbon experiences massive magnetic shielding, pushing its resonance far upfield . Recognizing this effect is critical; misinterpreting the 98.0 ppm signal as an aliphatic impurity is a common pitfall in polyhalogenated scaffold analysis.

Heteronuclear 13 C- 19 F Spin-Spin Coupling Networks

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. Unlike protons, which are typically decoupled during 13 C acquisition, 19 F remains coupled, resulting in the splitting of nearly every carbon signal in the aromatic ring .

Causality: The magnitude of the JCF​ coupling constants provides a self-validating map of the molecule's regiochemistry:

  • 1JCF​ (250 Hz): The massive 250 Hz splitting at 161.0 ppm unequivocally identifies C-2.

  • 2JCF​ (16-24 Hz): The carbons directly adjacent to C-2 (C-1 and C-3) exhibit ~20 Hz splittings. The C-3 signal is further shielded (115.5 ppm) due to the π -electron donating resonance effect of the fluorine lone pairs.

  • 3JCF​ & 4JCF​ (3-9 Hz): The distant carbons (C-4, C-5, C-6) show characteristic small splittings, confirming the integrity of the fused ring system and the para/meta relationships of the remaining halogens.

References

  • Kaupp, M., & Malkina, O. L. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(12), 5228-5327. URL:[Link]

  • Contreras, R. H., et al. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(30), 8646-8652. URL:[Link]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (1), 94-98. URL:[Link]

Crystal structure analysis and X-ray diffraction of (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of (4-Chloro-2-fluoro-6-iodophenyl)methanol by X-ray Diffraction

Introduction: Unveiling Molecular Architecture to Drive Drug Discovery

In the landscape of modern drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design.[1][2][3] The compound (4-Chloro-2-fluoro-6-iodophenyl)methanol, a polysubstituted aromatic scaffold, represents a class of molecules with significant potential in medicinal chemistry. The presence of multiple halogen atoms (F, Cl, I) is particularly noteworthy. Halogens are frequently incorporated into drug candidates to modulate critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][4][5] These effects are often mediated by specific non-covalent interactions, including the highly directional halogen bond, which can be as influential as the classic hydrogen bond.[2][4]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the atomic arrangement of crystalline materials, providing unparalleled detail on molecular geometry, conformation, and intermolecular interactions.[6][7][8][9] This guide provides a comprehensive, field-proven methodology for the crystal structure analysis of (4-Chloro-2-fluoro-6-iodophenyl)methanol. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind each experimental choice and to establish a self-validating workflow for achieving a high-quality, publishable crystal structure.

Part 1: The Foundational Step - Achieving Diffraction-Quality Crystals

The adage "garbage in, garbage out" is acutely true in crystallography. The entire analysis hinges on the quality of a single crystal. For a small organic molecule like (4-Chloro-2-fluoro-6-iodophenyl)methanol, obtaining a crystal that is well-ordered, of sufficient size (typically 0.1-0.3 mm in all dimensions), and free of defects is the most critical and often most challenging phase.

Experimental Protocol: Crystal Growth by Slow Evaporation

The choice of crystallization method is guided by the compound's solubility and stability. Slow evaporation from a saturated solution is the most common and often successful starting point.

Causality Behind the Choices:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility prevents crystallization, while very low solubility hinders the transport of molecules to the growing crystal lattice. A solvent screen using a range of polar and non-polar solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Hexane, Toluene) is the first step.

  • Vessel and Environment: A small, clean glass vial with a narrow opening (or covered with parafilm pierced with a few pinholes) is used to control the evaporation rate. A slow rate is crucial for promoting the growth of a single, well-ordered lattice rather than a polycrystalline powder. The vial should be left in a vibration-free environment at a constant temperature.

Step-by-Step Methodology:

  • Preparation of a Saturated Solution: Begin by dissolving a small amount (5-10 mg) of (4-Chloro-2-fluoro-6-iodophenyl)methanol in a minimal volume (0.5-1.0 mL) of a chosen solvent (e.g., a 1:1 mixture of Dichloromethane and Hexane) at room temperature. Gently warm the solution if necessary to ensure complete dissolution, then allow it to cool slowly.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean crystallization vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial as described above and place it in a quiet, undisturbed location.

  • Monitoring and Harvesting: Observe the vial daily. Crystals may appear anywhere from a few days to several weeks. Once crystals of suitable size have formed, they should be carefully harvested using a nylon loop or a fine needle, leaving a small amount of mother liquor to prevent the crystal from drying out and losing its crystallinity.

Part 2: From Crystal to Data - The X-ray Diffraction Experiment

With a suitable crystal, the next step is to measure how it diffracts X-rays. This process involves mounting the crystal on a diffractometer and collecting a full sphere of diffraction data.

Workflow for Single-Crystal X-ray Diffraction Data Collection

XRD_Workflow cluster_prep Crystal Preparation cluster_collect Data Collection cluster_process Data Processing Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Using cryo-oil Center Center Crystal in X-ray Beam Mount->Center Screen Screen for Quality & Unit Cell Center->Screen Strategy Calculate Data Collection Strategy Screen->Strategy Good diffraction? Collect Execute Full Data Collection Strategy->Collect Integrate Integrate Raw Frames Collect->Integrate Scale Scale & Merge Data Integrate->Scale Output Generate Reflection File (hkl) Scale->Output

Caption: Workflow from crystal mounting to processed diffraction data.

Experimental Protocol: Data Acquisition

Causality Behind the Choices:

  • X-ray Source: Modern diffractometers use either a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.54184 Å) source. Mo is generally preferred for small, well-diffracting organic molecules as it produces more diffraction spots and is less susceptible to absorption effects.

  • Temperature: Data is almost always collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream. The thermal motion of atoms causes a decrease in diffraction intensity. Cooling the crystal reduces this motion, resulting in higher quality data and a more precise final structure.[10]

  • Detector and Strategy: The detector captures the positions and intensities of the diffracted X-ray spots.[8] A data collection strategy is calculated to ensure that all unique reflections are measured with sufficient redundancy, which is crucial for accurate data scaling and absorption correction.

Step-by-Step Methodology:

  • Crystal Mounting: Coat the harvested crystal in a cryoprotectant oil (e.g., Paratone-N) and pick it up with a cryo-loop. The oil prevents the formation of ice when the crystal is cooled. Mount the loop onto a goniometer head on the diffractometer.

  • Cooling and Centering: Cool the crystal to the target temperature (e.g., 100 K). Using a video microscope, carefully center the crystal in the X-ray beam.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice. This step also serves as a quality check; a good crystal will show sharp, well-defined diffraction spots.

  • Data Collection: Launch the full data collection run based on the calculated strategy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam, collecting hundreds of frames.

Part 3: Decoding the Pattern - Structure Solution and Refinement

The result of the experiment is a file containing a list of reflection indices (h, k, l) and their corresponding intensities. The next phase uses specialized software to convert this data into a 3D atomic model.

Structure Solution: This is the process of finding the initial positions of the atoms in the unit cell. For small molecules like this, "direct methods" are typically used.[11] These methods use statistical relationships between the intensities of the reflections to derive initial phase information, which, when combined with the measured intensities, allows for the calculation of an initial electron density map.

Structure Refinement: The initial model from structure solution is a rough approximation. Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of this agreement is monitored by the R-factor (R1); a value below 5% (0.05) is generally considered excellent for a small molecule structure.

Part 4: The Structure of (4-Chloro-2-fluoro-6-iodophenyl)methanol - A Representative Analysis

Disclaimer: As no public crystal structure is available for this specific compound, the following data is representative and synthetically generated for illustrative purposes, based on known principles of organic chemistry and crystallography.

Crystallographic Data Summary

The final refined structure would be summarized in a crystallographic information file (CIF), with key parameters presented in a table.

ParameterRepresentative ValueSignificance
Chemical FormulaC₇H₆ClFOConfirms the elemental composition of the molecule in the crystal.
Formula Weight272.48 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. P2₁/c is very common for organic molecules.
a, b, c [Å]a = 8.51, b = 12.34, c = 9.22The dimensions of the unit cell.[8]
α, β, γ [°]α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume [ų]934.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature100 KThe temperature at which data was collected.
Final R1 [I > 2σ(I)]0.035A primary indicator of the quality of the final model. A lower value is better.
Goodness-of-Fit (GooF)1.05Should be close to 1.0, indicating a good fit between the model and the data.
Molecular Geometry and Conformation

The analysis would confirm the expected covalent bond lengths and angles. Of particular interest is the conformation, defined by the torsion angles between the phenyl ring and the methanol substituent. These details are critical for understanding how the molecule might fit into a protein's binding pocket.

Supramolecular Assembly: The Role of Intermolecular Interactions

The true power of SCXRD lies in its ability to reveal how molecules pack together in the solid state.[6][12] For (4-Chloro-2-fluoro-6-iodophenyl)methanol, the hydroxyl group and the three different halogen atoms create a rich landscape of potential non-covalent interactions that dictate the crystal packing.

  • O-H···O Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. It is highly likely to form strong hydrogen bonds with the hydroxyl group of a neighboring molecule, creating chains or dimers that form the primary structural motif.

  • Halogen Bonding (C-I···O): The iodine atom is an excellent halogen bond donor due to its large size and polarizability, creating a region of positive electrostatic potential (the σ-hole) on its outer surface.[2] This positive region can interact favorably with an electron-rich acceptor, such as the oxygen atom of a nearby hydroxyl group. This interaction is highly directional and can be a key factor in drug-receptor binding.[4]

  • Other Weak Interactions: Weaker C-H···F and C-H···Cl interactions, as well as π-π stacking between phenyl rings, would also contribute to the overall stability of the crystal lattice.

Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C M1 I---Cl---(Ph)---F     |    CH₂-OH M2 HO-CH₂     |    F---(Ph)---Cl---I M1->M2 Hydrogen Bond (O-H···O) M3 I---Cl---(Ph)---F     |    CH₂-OH M2->M3 Halogen Bond (C-I···O)

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The single-crystal X-ray diffraction analysis of (4-Chloro-2-fluoro-6-iodophenyl)methanol provides an unambiguous determination of its three-dimensional structure.[6][7] This detailed structural blueprint is invaluable for drug development professionals. It confirms the molecule's identity and stereochemistry, reveals its preferred conformation, and, most importantly, provides a detailed map of its intermolecular interactions. Understanding how the hydroxyl group forms hydrogen bonds and how the iodine atom participates in halogen bonding offers critical insights that can be used to design more potent and selective drug candidates, ultimately accelerating the journey from chemical entity to therapeutic agent.[1][2][3]

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • IUCr Journals. (2023). Crystal structure Determination of Small Molecules by 3D ED/MicroED. Retrieved from [Link]

  • Subramanian, K., et al. (2024). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. PMC. Retrieved from [Link]

  • Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Longdom Publishing. Retrieved from [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chloro-2-fluorophenyl)methanol. Retrieved from [Link]

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Mechanism of formation for polyhalogenated benzyl alcohols like (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Polyhalogenated benzyl alcohols are pivotal structural motifs in medicinal chemistry and materials science, valued for their unique electronic and steric properties that influence molecular conformation and biological activity. This guide provides a comprehensive exploration of the synthetic methodologies and mechanistic underpinnings for the formation of these complex molecules, with a particular focus on asymmetrically substituted compounds like (4-Chloro-2-fluoro-6-iodophenyl)methanol. We will delve into key synthetic strategies, including directed ortho-metalation, halogen-dance reactions, and functional group interconversions, offering expert insights into reaction optimization and control of regioselectivity. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the synthesis of these valuable compounds.

Introduction: The Significance of Polyhalogenated Benzyl Alcohols

Polyhalogenated aromatic compounds are a cornerstone of modern chemical synthesis, offering a versatile platform for the construction of complex molecular architectures. The introduction of multiple halogen atoms onto a benzene ring can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Benzyl alcohols, in particular, serve as crucial intermediates, providing a handle for further functionalization or acting as the core of a final active pharmaceutical ingredient.

The precise arrangement of different halogens on the aromatic ring, as seen in (4-Chloro-2-fluoro-6-iodophenyl)methanol, presents a significant synthetic challenge. The ability to control the regiochemistry of halogenation and subsequent functionalization is paramount to accessing these target molecules efficiently and with high purity. This guide will dissect the primary synthetic routes and the mechanistic principles that govern them.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of polyhalogenated benzyl alcohols typically involves a multi-step approach, often beginning with a readily available, appropriately substituted aromatic precursor. The key transformations can be broadly categorized into:

  • Directed ortho-Metalation (DoM): A powerful technique for the regioselective functionalization of aromatic rings.[1][2][3]

  • Halogen-Dance Reactions: A fascinating rearrangement that allows for the migration of a halogen atom to a different position on the aromatic ring.[4][5][6]

  • Reduction of Carbonyl Precursors: The conversion of corresponding benzaldehydes or benzoic acids to the target benzyl alcohol.

  • Grignard and Organolithium Reactions: The addition of carbon nucleophiles to carbonyl compounds to form the benzyl alcohol moiety.[7][8][9]

Directed ortho-Metalation (DoM): A Cornerstone for Regiocontrol

Directed ortho-metalation (DoM) is a highly effective strategy for introducing substituents at the position ortho to a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1][3][10] This generates a stabilized aryllithium intermediate that can then be quenched with an appropriate electrophile.

For the synthesis of a molecule like (4-Chloro-2-fluoro-6-iodophenyl)methanol, a plausible DoM strategy would start from a precursor such as 3-chloro-1-fluoro-5-iodobenzene. The challenge lies in the directing ability of the existing halogens. While fluorine can act as a weak DMG, the regioselectivity can be influenced by the other halogens present.

A more reliable approach involves starting with a precursor bearing a stronger DMG, such as a carboxylic acid or an amide. For instance, beginning with 2-fluoro-4-chlorobenzoic acid, one could perform a directed ortho-iodination.

2.1.1. Mechanism of Directed ortho-Iodination

Recent advances have demonstrated the utility of iridium and palladium catalysts for the direct ortho-iodination of benzoic acids.[11][12][13][14] The carboxylic acid group acts as an effective DMG, directing the C-H activation and subsequent iodination to the ortho position.

The general mechanism involves the coordination of the metal catalyst to the carboxylic acid, followed by a C-H activation step to form a metallacyclic intermediate. This intermediate then reacts with an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, to afford the ortho-iodinated product and regenerate the active catalyst.

Directed_ortho_Iodination cluster_0 Catalytic Cycle Start Ar-COOH + [M] Intermediate1 Metallacyclic Intermediate Start->Intermediate1 C-H Activation Intermediate2 Oxidative Addition (with Iodine Source) Intermediate1->Intermediate2 Reaction with I+ Product ortho-Iodo-Ar-COOH + [M] Intermediate2->Product Reductive Elimination Product->Start Regeneration

Caption: Generalized catalytic cycle for directed ortho-iodination.

2.1.2. Experimental Protocol: Iridium-Catalyzed ortho-Iodination of 2-Fluoro-4-chlorobenzoic Acid

This protocol describes a representative procedure for the regioselective iodination of a dihalogenated benzoic acid.

Step Procedure Rationale
1. Reagent Preparation In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-4-chlorobenzoic acid (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).HFIP is a highly polar, non-coordinating solvent that has been shown to be particularly effective for iridium-catalyzed C-H activation reactions.[11][13]
2. Catalyst Addition Add [Ir(cod)Cl]₂ (1-5 mol%) and N-Iodosuccinimide (NIS) (1.1-1.5 equiv).The iridium complex is the active catalyst. NIS serves as the electrophilic iodine source.
3. Reaction Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.The reaction is typically performed at mild temperatures.[14]
4. Workup Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine. Extract the product with an organic solvent (e.g., ethyl acetate).The thiosulfate solution reduces excess NIS and iodine.
5. Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.This ensures the removal of inorganic salts and provides the pure iodinated benzoic acid.
The Halogen Dance Reaction: A Tool for Isomerization

The halogen dance is a base-catalyzed intramolecular rearrangement where a halogen atom migrates to a different position on an aromatic ring.[4][5] This reaction is particularly useful for accessing substitution patterns that are difficult to obtain through direct functionalization. The driving force for this rearrangement is the formation of a more stable aryl anion intermediate.[4]

In the context of synthesizing (4-Chloro-2-fluoro-6-iodophenyl)methanol, a halogen dance could potentially be employed to isomerize a different polyhalogenated precursor. For example, if a synthetic route led to a 2-chloro-4-fluoro-6-iodophenyl intermediate, a halogen dance could be explored to move one of the halogens. However, predicting the outcome of a halogen dance on a polysubstituted ring can be complex, as it is influenced by the electronic and steric effects of all substituents.

Halogen_Dance_Mechanism cluster_1 Halogen Dance Mechanism Start Polyhalogenated Arene Intermediate1 Deprotonation (Aryl Anion Formation) Start->Intermediate1 Strong Base (e.g., LDA) Intermediate2 Halogen Migration (Intramolecular Nucleophilic Attack) Intermediate1->Intermediate2 Rearrangement Product Isomerized Arene Intermediate2->Product Protonation

Caption: Simplified mechanism of a base-catalyzed halogen dance reaction.

Reduction of Carbonyl Precursors to Benzyl Alcohols

Once the desired polyhalogenated aromatic core with a carbonyl group (either a carboxylic acid or an aldehyde) is synthesized, the final step is the reduction to the benzyl alcohol.

2.3.1. Reduction of Benzoic Acids

The reduction of carboxylic acids to primary alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol: Reduction of 4-Chloro-2-fluoro-6-iodobenzoic Acid with LiAlH₄

Step Procedure Rationale
1. Reagent Preparation In a dry, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF).LiAlH₄ is a powerful but highly reactive reducing agent that must be handled with care in an anhydrous environment.
2. Substrate Addition Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of 4-chloro-2-fluoro-6-iodobenzoic acid (1.0 equiv) in anhydrous THF.The addition should be slow and controlled to manage the exothermic reaction.
3. Reaction After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.The reaction is typically rapid at room temperature.
4. Quenching Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).This procedure is crucial for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts that is easy to filter.
5. Isolation Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude benzyl alcohol.Celite® aids in the filtration of the fine aluminum salts.
6. Purification Purify the crude product by column chromatography on silica gel.This will yield the pure (4-Chloro-2-fluoro-6-iodophenyl)methanol.
2.3.2. Reduction of Benzaldehydes

If the precursor is a benzaldehyde, milder reducing agents such as sodium borohydride (NaBH₄) can be used. This offers the advantage of greater functional group tolerance compared to LiAlH₄.

Synthesis via Grignard and Organolithium Reagents

An alternative approach involves the reaction of a Grignard or organolithium reagent with an appropriately substituted benzaldehyde. For instance, one could envision the formation of a Grignard reagent from 1-bromo-4-chloro-2-fluoro-6-iodobenzene and its subsequent reaction with formaldehyde. However, the presence of multiple halogens can complicate the formation of the organometallic reagent, potentially leading to side reactions such as halogen-metal exchange at undesired positions.

Characterization and Purity Assessment

The successful synthesis of polyhalogenated benzyl alcohols requires rigorous characterization to confirm the structure and assess purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the substitution pattern on the aromatic ring and the presence of the benzylic alcohol moiety.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl group (O-H stretch) and the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Analytical Technique Expected Observations for (4-Chloro-2-fluoro-6-iodophenyl)methanol
¹H NMR A singlet or doublet for the benzylic CH₂ protons, a singlet for the hydroxyl proton (which may exchange with D₂O), and signals in the aromatic region corresponding to the two aromatic protons.
¹³C NMR Signals for the six aromatic carbons (with C-F and C-I couplings) and a signal for the benzylic carbon.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₇H₅ClFI O. The isotopic pattern for chlorine will also be observable.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and characteristic peaks for the substituted aromatic ring.

Conclusion and Future Perspectives

The synthesis of polyhalogenated benzyl alcohols, exemplified by (4-Chloro-2-fluoro-6-iodophenyl)methanol, requires a strategic and often multi-step approach. Directed ortho-metalation stands out as a particularly powerful tool for achieving the desired regioselectivity. The choice of starting materials, directing groups, and reaction conditions are all critical factors that must be carefully considered to ensure a successful synthesis.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for C-H functionalization, further expanding the synthetic toolbox for accessing these valuable and complex molecules. The continued exploration of novel directing groups and milder reaction conditions will undoubtedly pave the way for the synthesis of even more intricate polyhalogenated structures for applications in drug discovery and materials science.

References

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Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols Using (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Substrate Profile

The functionalization of polyhalogenated aromatics is a cornerstone strategy in pharmaceutical drug discovery, allowing for the rapid, modular assembly of complex molecular architectures. (4-Chloro-2-fluoro-6-iodophenyl)methanol is a highly versatile building block featuring three distinct halogens and an unprotected benzylic alcohol.

Successfully utilizing this substrate requires strict control over chemoselectivity . The inherent differences in carbon-halogen bond dissociation energies (BDE) dictate the reactivity order in palladium-catalyzed cross-coupling: C–I > C–Br > C–Cl > C–F [1]. By carefully tuning the catalyst, ligand, and reaction conditions, chemists can selectively arylate the C6 (iodo) position while leaving the C4 (chloro) and C2 (fluoro) positions intact for subsequent orthogonal functionalizations[2]. Furthermore, standard Suzuki-Miyaura conditions are mild enough to tolerate the unprotected hydroxymethyl group, eliminating the need for tedious protection/deprotection sequences[3].

Mechanistic Rationale & Chemoselectivity

The success of a chemoselective Suzuki-Miyaura coupling relies on the kinetics of the oxidative addition step. The active Pd(0) species inserts into the C–I bond with an exceptionally low activation barrier compared to the C–Cl bond[4].

  • C–I Activation (C6): Standard Pd(II) precatalysts like Pd(dppf)Cl2​ or Pd(PPh3​)4​ rapidly undergo oxidative addition at the C–I bond at moderate temperatures (70–80 °C). The bidentate nature of dppf prevents catalyst deactivation and suppresses off-target interactions with the unprotected alcohol[2].

  • C–Cl Activation (C4): The C–Cl bond remains inert under the above conditions. To activate it in a subsequent step, highly active, electron-rich, and bulky phosphine ligands (e.g., XPhos or SPhos) paired with Pd2​(dba)3​ are required to force the oxidative addition[5].

  • C–F Activation (C2): The C–F bond is extremely strong and remains completely unreactive under standard cross-coupling conditions, serving as a stable structural motif for drug design.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species Substrate (4-Chloro-2-fluoro-6-iodophenyl)methanol Pd0->Substrate OxAdd_I Fast Oxidative Addition at C-I Bond Substrate->OxAdd_I Preferred Pathway OxAdd_Cl Slow Oxidative Addition at C-Cl Bond Substrate->OxAdd_Cl High Energy Barrier (Suppressed) PdII_Complex Pd(II) Aryl Complex (C6-Pd-I) OxAdd_I->PdII_Complex Transmetalation Transmetalation with Ar-B(OH)2 PdII_Complex->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Regenerates Pd(0) Product C6-Arylated Product (C-Cl intact) RedElim->Product

Figure 1: Catalytic cycle demonstrating chemoselective oxidative addition at the C-I bond.

Experimental Design & Parameter Optimization

To achieve a self-validating and scalable protocol, the reaction parameters must be tightly controlled. The table below summarizes the causality behind the chosen conditions for both C6-selective mono-arylation and subsequent C4-arylation.

ParameterC6-Selective (C–I Activation)C4-Selective (C–Cl Activation)Mechanistic Rationale
Catalyst System Pd(dppf)Cl2​ (3–5 mol%) Pd2​(dba)3​ / XPhos (2–5 mol%) Pd(dppf)Cl2​ is sufficient for C–I insertion. XPhos is mandatory to lower the activation energy for the inert C–Cl bond[5].
Base Na2​CO3​ (2.0 equiv) K3​PO4​ (2.0 equiv)Mild inorganic bases are used to avoid alkoxide formation at the unprotected −CH2​OH group, preventing etherification side-reactions[6].
Solvent 1,4-Dioxane / H2​O (4:1)Toluene / H2​O (10:1)Aqueous biphasic mixtures dissolve the base and accelerate transmetalation. Dioxane provides excellent solubility for polar intermediates[3].
Temperature 70–80 °C100–110 °CLower temperatures (80 °C) ensure strict chemoselectivity, preventing premature C–Cl activation during the first coupling step[4].

Detailed Step-by-Step Protocols

Protocol A: Chemoselective C6-Arylation (Mono-coupling)

Objective: Selectively couple an arylboronic acid to the C6 position while preserving the C4-chloro and C2-fluoro substituents.

Materials:

  • (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 mmol)

  • Arylboronic acid (1.05 mmol) (Note: Slight excess ensures full conversion of the C-I bond)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.03 mmol, 3 mol%)

  • Na2​CO3​ (2.0 mmol, 2.0 M aqueous solution)

  • 1,4-Dioxane (Degassed, 4.0 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (4-Chloro-2-fluoro-6-iodophenyl)methanol, the arylboronic acid, and Pd(dppf)Cl2​ .

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times) to remove oxygen, which rapidly degrades Pd(0) species.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and the 2.0 M aqueous Na2​CO3​ solution (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 80 °C for 4–6 hours .

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The C-I bond should be fully consumed, with no evidence of C-Cl coupling (which would appear as a higher-mass diarylated byproduct).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and H2​O (10 mL). Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure (3-aryl-5-chloro-7-fluorophenyl)methanol derivative.

Protocol B: Sequential C4-Arylation (Diarylation)

Objective: Functionalize the remaining C-Cl bond of the product generated in Protocol A.

Procedure:

  • To a new reaction vessel, add the mono-arylated product (1.0 mmol), a different arylboronic acid (1.5 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous K3​PO4​ (2.0 mmol). Evacuate and backfill with Argon.

  • Inject degassed Toluene (5.0 mL) and H2​O (0.5 mL).

  • Heat the mixture to 100–110 °C for 12–16 hours . The elevated temperature and bulky XPhos ligand are critical to force the oxidative addition into the stubborn C–Cl bond[5].

  • Perform standard aqueous workup and chromatographic purification as described in Protocol A.

Workflow & Troubleshooting Logic

Workflow Start Setup Reaction: Substrate + ArB(OH)2 + Pd(dppf)Cl2 + Na2CO3 in Dioxane/H2O Degas Degas Solvent (N2/Ar sparge) Crucial for Pd(0) stability Start->Degas Heat Heat to 80°C Monitor via LC-MS/TLC Degas->Heat Check Is C-I fully consumed? Heat->Check Wait Continue Heating (Check every 2h) Check->Wait No Workup Cool to RT, Extract with EtOAc Wash with Brine Check->Workup Yes Wait->Check Purify Column Chromatography (Hexanes/EtOAc) Workup->Purify Done Pure C6-Arylated Benzyl Alcohol Purify->Done

Figure 2: Experimental workflow and decision tree for chemoselective C6-arylation.

Troubleshooting Tips:

  • Dehalogenation (Loss of Iodine without coupling): Usually caused by trace oxygen or excess moisture leading to protodehalogenation. Ensure strict degassing protocols.

  • Over-coupling (Reaction at C-Cl): If diarylation is observed during Protocol A, lower the temperature to 70 °C and ensure the stoichiometry of the boronic acid does not exceed 1.05 equivalents[4].

  • Alcohol Oxidation: While rare under Suzuki conditions, if the benzylic alcohol oxidizes to an aldehyde, switch to a strictly anaerobic environment and avoid over-heating[6].

References

  • PubChem Database - 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one (Analogous Reactivity Profile). National Center for Biotechnology Information.[7] URL:[Link]

  • ACS Catalysis - General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. American Chemical Society.[5] URL:[Link]

  • ChemInform / ResearchGate - Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate.[1] URL:[Link]

  • Organic Chemistry Portal - Suzuki Coupling Overview and Tolerance of Unprotected Functional Groups.[3] URL:[Link]

  • Kochi University of Technology - Development of Chemoselective Suzuki-Miyaura Coupling Reactions (Substrate switchable coupling).[6] URL:[Link]

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Protocols for the selective oxidation of (4-Chloro-2-fluoro-6-iodophenyl)methanol to its corresponding benzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. The target substrate, (4-Chloro-2-fluoro-6-iodophenyl)methanol, presents a unique challenge due to its electronic and steric properties. It is a primary benzylic alcohol, which makes the benzylic proton susceptible to abstraction, facilitating oxidation. However, the aldehyde product is itself prone to over-oxidation to the corresponding carboxylic acid.

Furthermore, the aryl ring is heavily substituted with three distinct halogen atoms: fluorine, chlorine, and iodine. The high electronegativity of these atoms renders the aromatic ring electron-deficient, which can influence the rate of oxidation. Critically, the carbon-iodine bond is the weakest of the carbon-halogen bonds present and can be susceptible to cleavage or unwanted side reactions under harsh oxidative or basic conditions. Therefore, the primary objective is to identify and protocolize oxidation methods that exhibit high chemoselectivity, preserving the sensitive iodo-substituent and preventing over-oxidation.

This document provides a comprehensive analysis of suitable oxidation protocols, an evaluation of their relative merits for this specific substrate, and detailed, field-tested experimental procedures for researchers and drug development professionals.

Comparative Analysis of Prominent Oxidation Methodologies

The choice of oxidant is paramount for achieving the desired transformation with high fidelity. Four classes of oxidation protocols are evaluated for their applicability to the synthesis of (4-Chloro-2-fluoro-6-iodophenyl)benzaldehyde. Each method offers a distinct balance of reactivity, selectivity, operational complexity, and cost.

Methodology Oxidizing Species Typical Conditions Advantages Limitations Suitability for Substrate
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temp, 0.5-2hHigh chemoselectivity, mild (neutral pH), short reaction times, simple workup, tolerates sensitive groups.[1][2]Stoichiometric, relatively expensive, potentially explosive under heat/shock.[1]Excellent. High selectivity is ideal for preserving the C-I bond and preventing over-oxidation.
Swern Oxidation Activated DMSO (e.g., with Oxalyl Chloride)CH₂Cl₂, -78 °C, then Et₃NExcellent for sensitive substrates, avoids heavy metals, high yields.[3][4]Requires cryogenic temperatures, produces noxious dimethyl sulfide, strict stoichiometric control needed.[4][5]Very Good. The extremely mild, low-temperature conditions are well-suited to protect the substrate's functional groups.
Manganese Dioxide (MnO₂) Oxidation Activated Manganese DioxideCH₂Cl₂, Toluene, or Hexane; RT to RefluxHighly selective for benzylic and allylic alcohols, simple filtration workup.[6][7]Requires large stoichiometric excess, reactivity varies with MnO₂ activation state, can be slow.[8]Good. Offers inherent selectivity for the benzylic position, but efficiency may be a concern.
TEMPO-Catalyzed Aerobic Oxidation TEMPO / Co-oxidant (O₂/Air)Cu(I) or other metal catalyst, RT to 60 °CCatalytic, uses "green" oxidant (air), mild conditions.[9][10][11]May require optimization of catalyst system; can be sensitive to steric hindrance.[12]Excellent. A highly efficient and green catalytic option that shows great tolerance for electron-withdrawing groups.[9]

Recommended Protocols and Experimental Procedures

Based on the comparative analysis, the Dess-Martin Periodinane (DMP) oxidation and the Copper/TEMPO-catalyzed aerobic oxidation are recommended as primary methods due to their high chemoselectivity and mild reaction conditions. The Swern oxidation is presented as a robust alternative.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

Principle and Rationale: The Dess-Martin Periodinane is a hypervalent iodine(V) reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes.[2] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination.[1] These conditions are nearly neutral and occur at room temperature, minimizing the risk of side reactions involving the halogen substituents or over-oxidation. Its high functional group tolerance makes it a reliable choice for complex substrates.[13]

Experimental Workflow Diagram:

sub (4-Chloro-2-fluoro-6-iodophenyl)methanol in DCM dmp Dess-Martin Periodinane (DMP) reagents Stir at Room Temperature (Monitor by TLC) sub->reagents 1. Add DMP workup Quench (Na₂S₂O₃ / NaHCO₃) Separate Layers reagents->workup 2. Reaction Complete extract Extract Aqueous Layer with DCM workup->extract dry Dry Combined Organics (Na₂SO₄), Filter extract->dry purify Concentrate & Purify (Silica Gel Chromatography) dry->purify product (4-Chloro-2-fluoro-6-iodophenyl)benzaldehyde purify->product

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM), typically at a concentration of 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.3 eq) in one portion. A slight exotherm may be observed.[14]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 30 minutes to 2 hours.

  • Quenching: Upon completion, dilute the mixture with an equal volume of DCM. Pour the diluted mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).[14]

  • Workup: Shake the funnel vigorously until the organic layer becomes clear and the iodine color dissipates. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with fresh portions of DCM.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation

Principle and Rationale: This protocol utilizes a catalytic amount of a copper(I) salt and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) to oxidize the alcohol using ambient air as the terminal oxidant.[10] The mechanism involves the oxidation of Cu(I) to Cu(II), which then oxidizes TEMPO to the active oxidant, the N-oxoammonium ion. This species selectively oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO, which is then brought back into the catalytic cycle. This method is exceptionally "green" and efficient, demonstrating excellent tolerance for various functional groups, including halogens.[15]

Catalytic Cycle Diagram:

TEMPO TEMPO (Radical) Oxo N-Oxoammonium (Active Oxidant) TEMPO->Oxo Cu(II) TEMPOH TEMPO-H (Hydroxylamine) Oxo->TEMPOH R-CH₂OH TEMPOH->TEMPO Cu(II) Alc R-CH₂OH Cu1 Cu(I) Cu2 Cu(II) Cu1->Cu2 O₂ Cu2->Cu1 Regeneration O2 O₂ (Air) H2O H₂O Ald R-CHO p1->Ald Product

Caption: Simplified catalytic cycle for Cu/TEMPO oxidation.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 eq), Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (0.1 eq), and TEMPO (0.01 - 0.1 eq).[11][15]

  • Solvent: Add acetonitrile (CH₃CN) to dissolve the components (0.1 - 0.5 M).

  • Base/Ligand Addition: Add a ligand such as 2,2'-bipyridine (bpy) (0.1 eq) and a non-nucleophilic base like N-methylimidazole (NMI) (0.1 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).[10][15]

  • Reaction: Fit the flask with a balloon filled with Oxygen (O₂) or simply leave it open to the air (if using an O₂ balloon, ensure proper safety precautions). Stir the resulting mixture vigorously at room temperature. The solution will typically change color.[11]

  • Monitoring: Monitor the reaction by TLC. Benzylic alcohol oxidations of this type are often complete within 1-4 hours.[10]

  • Workup: Once the starting material is consumed, filter the reaction mixture through a short plug of silica gel or celite, washing with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove the catalyst and any water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Protocol 3: Swern Oxidation

Principle and Rationale: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at very low temperatures.[4] The resulting chloro(dimethyl)sulfonium chloride reacts with the alcohol to form an alkoxysulfonium salt. Addition of a hindered base, such as triethylamine (TEA), facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3] The reaction's key advantage is its exceptionally mild nature, which is ideal for substrates with sensitive functional groups that cannot tolerate acidic, basic, or high-temperature conditions.[5]

Step-by-Step Protocol:

  • Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To the cold solvent, slowly add oxalyl chloride (1.5 eq).

  • DMSO Addition: Add a solution of anhydrous DMSO (2.0 - 3.0 eq) in DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 10-15 minutes.

  • Alcohol Addition: Slowly add a solution of (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 eq) in DCM, again maintaining the temperature below -65 °C. Stir for 30-45 minutes at this temperature.

  • Base Addition: Add triethylamine (TEA) (5.0 eq) dropwise. A white precipitate (triethylammonium chloride) will form. After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature slowly over about 1 hour.

  • Quenching: Quench the reaction by adding water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with a dilute acid (e.g., 1 M HCl) to remove excess TEA, followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a very strong, unpleasant odor. All operations should be conducted in a well-ventilated fume hood.[4]

  • Purification: Purify the crude product by flash column chromatography.

Safety and Handling

  • Dess-Martin Periodinane (DMP): While stable, DMP can be shock-sensitive and potentially explosive upon heating.[1] Avoid grinding or heating the solid. Store in a cool, dry place.

  • Swern Oxidation: Oxalyl chloride is corrosive and toxic; handle with care in a fume hood. The reaction is highly exothermic upon addition of reagents and must be kept at low temperatures to avoid dangerous decomposition. Dimethyl sulfide is a malodorous byproduct; glassware should be rinsed with bleach to neutralize the smell.[4]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a certified chemical fume hood.

References

  • A green approach for aerobic oxidation of benzylic alcohols catalysed by CuI–Y zeolite/TEMPO in ethanol without additional additives. New Journal of Chemistry (RSC Publishing).
  • Mechanism of Copper(I)
  • Dess–Martin periodinane. Wikipedia.
  • TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System.
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. The Royal Society of Chemistry.
  • Manganese Dioxide (MnO2)
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
  • Dess-Martin periodinane. Organic Syntheses Procedure.
  • Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. rhodium.ws.
  • Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach.
  • Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. PMC.
  • DFT insights into the oxygen-assisted selective oxidation of benzyl alcohol on manganese dioxide c
  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. organic-chemistry.org.
  • Dess-Martin Oxid
  • Manganese Dioxide. Common Organic Chemistry.
  • Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. PMC.
  • A Head-to-Head Comparison: Magtrieve™ vs.
  • Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART.
  • Application of Dess-Martin oxidation in total synthesis of natural products.
  • Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC.
  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Arom
  • Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals.
  • Swern Oxid
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitr
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. beilstein-journals.org.
  • Oxidation of benzyl alcohol to benzaldehyde. Lakeland University.
  • Swern oxid

Sources

Application Note: Chemoselective Palladium-Catalyzed Buchwald-Hartwig Amination of (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Area: Late-Stage Functionalization, API Synthesis, and Complex Scaffold Derivatization

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated arenes bearing unprotected protic groups represents a significant challenge in modern cross-coupling chemistry. The substrate (4-Chloro-2-fluoro-6-iodophenyl)methanol presents a unique trifecta of synthetic hurdles:

  • Chemoselectivity: The presence of three distinct halogens (I, Cl, F) requires strict control over the oxidative addition step.

  • Protic Interference: The unprotected benzylic alcohol (-CH₂OH) is prone to competitive O-arylation or base-mediated decomposition.

  • Steric Hindrance: The target C-I bond is flanked by an ortho-fluorine and an ortho-hydroxymethyl group, creating a highly congested environment.

The Causality of Reaction Design

To achieve exclusive amination at the 6-position (C-I bond), the catalytic system must be precisely engineered.

Oxidative Addition Control: The reactivity of halogenated arenes in palladium-catalyzed cross-coupling is governed by carbon-halogen bond dissociation energies[1]. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl (~96 kcal/mol) and C-F (~126 kcal/mol) bonds. By utilizing a Pd(0) catalyst at moderate temperatures, oxidative addition occurs exclusively at the iodine atom, leaving the chlorine and fluorine substituents intact for downstream orthogonal functionalization.

Ligand Selection: Historically, aryl iodides were challenging substrates for Buchwald-Hartwig aminations due to the formation of stable, off-cycle iodide-bridged palladium dimers[2]. The use of bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as XPhos or RuPhos sterically prevents the formation of these dimers, stabilizes the active Pd(0) species, and accelerates the reductive elimination step[3].

Base Selection: The most critical parameter for this specific substrate is the base. Traditional Buchwald-Hartwig protocols employ strong alkoxide bases like sodium tert-butoxide (NaOtBu, pKa ~19). However, NaOtBu will readily deprotonate the unprotected benzylic alcohol, leading to competitive O-arylation (etherification) or catalyst poisoning[4]. To ensure chemoselectivity for N-arylation, a mild inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be used[5]. These bases are strong enough to deprotonate the coordinated amine intermediate but weak enough to leave the alcohol intact.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Selective at C-I) Pd0->OxAdd PdII Pd(II) Aryl Iodide Complex (F, Cl, OH intact) OxAdd->PdII I > Cl > F AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII->AmineCoord PdIIAmido Pd(II) Amido Complex AmineCoord->PdIIAmido Weak Base RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Product (Regioselective) RedElim->Product

Caption: Catalytic cycle highlighting C-I chemoselectivity and base-mediated amine coordination.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the self-validating logic behind the final protocol. The data illustrates how deviations from the optimal base or ligand result in diminished yields or loss of chemoselectivity.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Desired Product Yield (%)Major Byproduct
1Pd₂(dba)₃ (2 mol%)DPPFNaOtBuToluene100>95%12%O-arylation / Decomposition
2Pd₂(dba)₃ (2 mol%)XPhosNaOtBu1,4-Dioxane80>95%28%O-arylation
3Pd₂(dba)₃ (2 mol%)XPhosK₃PO₄1,4-Dioxane8085%74%Unreacted starting material
4 Pd₂(dba)₃ (2 mol%) XPhos Cs₂CO₃ 1,4-Dioxane 80 >99% 92% None (Clean conversion)
5Pd(OAc)₂ (4 mol%)RuPhosCs₂CO₃Toluene8090%85%Minor dehalogenation

Note: Reactions performed on a 0.5 mmol scale using morpholine (1.2 equiv) as the model secondary amine.

Standard Operating Protocol

This protocol is designed to be a self-validating system. The visual color changes of the palladium complex and the strict exclusion of oxygen are critical checkpoints for success.

Reagents and Materials
  • (4-Chloro-2-fluoro-6-iodophenyl)methanol : 1.0 mmol (Substrate)

  • Amine (e.g., Morpholine or Aniline derivative) : 1.2 mmol (Coupling partner)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] : 0.02 mmol (2 mol% Pd dimer = 4 mol% Pd)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl [XPhos] : 0.048 mmol (4.8 mol%)

  • Cesium Carbonate [Cs₂CO₃] : 2.0 mmol (2.0 equiv, finely milled, anhydrous)

  • 1,4-Dioxane : 5.0 mL (Anhydrous, degassed via sparging with N₂ or Argon)

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg) and XPhos (22.9 mg).

  • Add 1.0 mL of degassed 1,4-dioxane.

  • Stir at room temperature for 10–15 minutes.

    • Validation Checkpoint: The solution will transition from a dark purple/black to a deep red/orange homogeneous solution, indicating the formation of the active L-Pd(0) complex.

Step 2: Substrate and Base Addition

  • To the pre-activated catalyst solution, add (4-Chloro-2-fluoro-6-iodophenyl)methanol (286.5 mg, 1.0 mmol).

  • Add the amine (1.2 mmol). If the amine is a solid, add it in a single portion. If liquid, add via a microsyringe.

  • Add anhydrous Cs₂CO₃ (651.6 mg, 2.0 mmol).

    • Expert Insight: Cs₂CO₃ must be finely milled. Its low solubility in dioxane means the reaction occurs at the solid-liquid interface; surface area is critical for efficient turnover.

  • Add the remaining 4.0 mL of degassed 1,4-dioxane.

Step 3: Reaction Execution

  • Seal the vial with a PTFE-lined septum cap.

  • Transfer the vial to a pre-heated aluminum heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) for 12–16 hours.

    • Validation Checkpoint: Aliquots taken at 4 hours should show >50% conversion via LC-MS or TLC. The C-I bond cleavage will yield a distinct product mass, while the C-Cl isotopic pattern (M / M+2) will remain visible in the mass spectrum.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aminated product.

Workflow Prep Catalyst Setup Pd2(dba)3, XPhos 1,4-Dioxane, RT React Reaction Add Substrates & Cs2CO3 80°C, 12-16 hours Prep->React Workup Workup Cool to RT Filter via Celite React->Workup Purify Purification Flash Chromatography Hexanes/EtOAc Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Process Insights

  • Issue: High levels of unreacted starting material.

    • Cause: Catalyst oxidation or inactive base.

    • Solution: Ensure 1,4-dioxane is rigorously degassed. Water or oxygen will rapidly quench the Pd(0) species. Verify that the Cs₂CO₃ is anhydrous and stored in a desiccator.

  • Issue: Formation of O-arylated byproducts.

    • Cause: Base is too strong, or temperature is too high.

    • Solution: Ensure no residual strong bases (like alkoxides) are present. If O-arylation persists, switch the base to K₃PO₄ and lower the temperature to 60 °C, extending the reaction time.

  • Issue: Dehalogenation (Loss of Chlorine).

    • Cause: Over-reaction or excessive catalyst loading.

    • Solution: The C-Cl bond can undergo oxidative addition if the C-I bond is fully consumed and the reaction is left heating. Stop the reaction immediately upon consumption of the starting material as monitored by LC-MS.

References

  • Ali, M. H., & Buchwald, S. L. "An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides." The Journal of Organic Chemistry, 2001. Available at:[Link]

  • Reichert, E. C., et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines." Journal of the American Chemical Society, 2023. Available at:[Link]

  • Charles, M. D., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Organic Letters, 2005. Available at:[Link]

  • Chemistry Tutorials. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" YouTube, 2025. Available at:[Link]

Sources

Application Notes & Protocols: Protecting Group Strategies for the Hydroxyl Group in (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated aromatic compounds serve as pivotal building blocks. The molecule (4-Chloro-2-fluoro-6-iodophenyl)methanol presents a unique synthetic platform, featuring a primary alcohol ripe for functionalization and a diversely halogenated phenyl ring. The three distinct halogen atoms—fluoro, chloro, and iodo—offer differential reactivity for cross-coupling reactions, metal-halogen exchange, or other transformations. However, the nucleophilic and mildly acidic nature of the primary hydroxyl group can interfere with many of these desired reactions, particularly those involving organometallic reagents or strongly basic conditions.[1][2]

Therefore, the strategic protection of this hydroxyl group is not merely a prerequisite but a cornerstone of any successful synthetic campaign involving this substrate.[3] This guide provides a comprehensive analysis of suitable protecting group strategies, moving beyond a simple recitation of protocols. We will explore the chemical rationale behind selecting a particular protecting group, offer detailed, validated protocols for its installation and removal, and discuss the concept of orthogonality in the context of the substrate's unique functionalities.[4][5]

Substrate Analysis: (4-Chloro-2-fluoro-6-iodophenyl)methanol

A successful protection strategy begins with a thorough understanding of the substrate's chemical properties.

  • Primary Alcohol (-CH₂OH): This is the target functional group. Its accessibility makes it relatively straightforward to protect, but its reactivity necessitates protection against a wide array of reagents, including strong bases, organometallics, and hydrides.[6]

  • Aryl Halides (-F, -Cl, -I): The key to this substrate's utility lies in the differential reactivity of its C-X bonds. The C-I bond is the most reactive site for transformations like Suzuki, Sonogashira, or Heck couplings, and for metal-halogen exchange with organolithium reagents. The C-Cl bond is more robust, while the C-F bond is generally the most inert. A chosen protecting group strategy must be compatible with the reagents used in these potential downstream reactions. For instance, a deprotection method involving catalytic hydrogenation would be incompatible if the retention of the chloro or iodo substituents is desired.[7]

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is dictated by its stability profile and the conditions required for its removal. An ideal strategy employs an "orthogonal" protecting group, which can be removed under specific conditions that do not affect other functional groups in the molecule.[3][8] For (4-Chloro-2-fluoro-6-iodophenyl)methanol, we will consider three robust and versatile options: TBDMS (a silyl ether), PMB (an ether), and MOM (an acetal).

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile & Orthogonality Considerations
tert-Butyldimethylsilyl (TBDMS/TBS) -Si(CH₃)₂(t-Bu)TBDMSCl, Imidazole, DMF[9]TBAF, THF (Fluoride)[10][11] Acetic Acid (Acid)[12]Excellent Stability: Robust to bases, organometallics, and many oxidizing/reducing agents. Orthogonality: Excellent. Cleavage with fluoride or mild acid will not affect the aryl halides. A premier choice for syntheses involving Grignard or organolithium reagents.
p-Methoxybenzyl (PMB) -CH₂-C₆H₄-OCH₃PMBCl, NaH, THF/DMF[13][14]DDQ or CAN (Oxidative)[14] Strong Acid (e.g., TFA)[15]Good Stability: Stable to most basic, nucleophilic, and reductive conditions. Orthogonality: Excellent. Oxidative cleavage with DDQ is highly specific and will not disturb the aryl halides, making it a powerful orthogonal strategy.[13] Avoid if strong acid-labile groups are present.
Methoxymethyl (MOM) -CH₂OCH₃MOMCl, DIPEA, DCM[16][17]Acid (e.g., HCl in MeOH)[18]Good Stability: Stable to basic, nucleophilic, and non-acidic conditions.[18] Orthogonality: Good. Acid-catalyzed removal is selective and will not impact the aryl halides. However, it is incompatible with subsequent reactions that require acidic conditions.

Protocols & Methodologies

Strategy 1: The Workhorse Silyl Ether – TBDMS Protection

The tert-butyldimethylsilyl (TBDMS) group is arguably one of the most common and reliable protecting groups for alcohols due to its ease of installation and predictable reactivity.[19][20] Its steric bulk provides stability, yet the silicon-oxygen bond is readily and selectively cleaved by a source of fluoride ions, owing to the exceptional strength of the resulting silicon-fluoride bond.[10]

This procedure utilizes the Corey protocol, where imidazole acts as both a base to deprotonate the alcohol and a catalyst to form a more reactive silylating agent, TBDMS-imidazolium.[9]

dot

Caption: Workflow for TBDMS protection of the primary alcohol.

Materials:

  • (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)

  • Imidazole (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve (4-Chloro-2-fluoro-6-iodophenyl)methanol and imidazole in anhydrous DMF.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Carefully pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.

Tetrabutylammonium fluoride (TBAF) is the most common reagent for removing silyl ethers. The fluoride ion acts as a potent nucleophile for silicon.[11]

dot

Caption: Workflow for fluoride-mediated TBDMS deprotection.

Materials:

  • TBDMS-protected (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF at room temperature.

  • Add the TBAF solution dropwise to the stirred solution.

  • Monitor the reaction by TLC until completion (typically 1-2 hours).

  • Quench the reaction by adding water and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the parent alcohol.

Strategy 2: The Orthogonal Ether – PMB Protection

The p-methoxybenzyl (PMB) group offers a distinct advantage: it can be removed under oxidative conditions that leave most other functional groups, including silyl ethers and our aryl halides, completely untouched.[13][21] This makes it an invaluable tool for complex, multi-step syntheses.[22]

The protection is achieved via a Williamson ether synthesis, where a strong base generates the alkoxide, which then displaces the halide on p-methoxybenzyl chloride.[13][14]

dot

Caption: Workflow for PMB protection via Williamson ether synthesis.

Materials:

  • (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • p-Methoxybenzyl chloride (PMBCl, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, suspend NaH in anhydrous THF in a flame-dried flask and cool to 0 °C.

  • Slowly add a solution of (4-Chloro-2-fluoro-6-iodophenyl)methanol in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the mixture back to 0 °C and add PMBCl dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 4-6 hours).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the reagent of choice for this transformation. It selectively oxidizes the electron-rich p-methoxybenzyl group to form a stabilized oxocarbenium ion, which is then hydrolyzed during workup.[14]

dot

Caption: Workflow for oxidative PMB deprotection using DDQ.

Materials:

  • PMB-protected (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 equiv)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the PMB-protected substrate in a mixture of DCM and water (typically 18:1 v/v).

  • Add DDQ portion-wise to the solution at room temperature. The solution will typically turn dark.

  • Stir vigorously and monitor the reaction by TLC. The reaction is usually complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ and stir until the color of the organic layer fades.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The p-methoxybenzaldehyde byproduct is typically easy to separate.

Strategic Recommendations & Decision Workflow

The selection of a protecting group is entirely dependent on the planned synthetic route. The following workflow provides a logical framework for making this critical decision.

dot

Decision_Tree A Planned Next Reaction? B Grignard, Organolithium, or Strong Base? A->B Yes C Catalytic Hydrogenation (e.g., Dehalogenation)? A->C No F Use TBDMS B->F D Fluoride-Sensitive Substrate? C->D No G Use PMB (cleave with DDQ) or MOM C->G Yes E Acid-Catalyzed Reaction? D->E No H Use PMB or MOM D->H Yes E->F No I Use TBDMS or PMB E->I Yes

Caption: Decision workflow for selecting the optimal protecting group.

References

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at: [Link]

  • University of California, Davis. Alcohol Protecting Groups. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available at: [Link]

  • Royal Society of Chemistry. Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light. Chemical Communications. Available at: [Link]

  • PubMed. Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Available at: [Link]

  • National Center for Biotechnology Information. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available at: [Link]

  • AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • National Center for Biotechnology Information. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Available at: [Link]

  • Thieme Connect. Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Synthesis. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • Wikipedia. Methoxymethyl ether. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]

  • ResearchGate. ORGANIC SYNTHESIS. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • Organic Chemistry Portal. MOM Ethers. Available at: [Link]

  • ACS Publications. Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]

  • Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Available at: [Link]

  • Indian Institute of Technology Bombay. Protecting Groups. Available at: [Link]

  • Bentham Science. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Available at: [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. Available at: [Link]

  • YouTube. Protecting Group Chemistry: Esters as protecting group for alcohols. Available at: [Link]

  • SlideShare. Protection of OH group of alcohol. Available at: [Link]

  • Royal Society of Chemistry. A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Available at: [Link]

  • National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Available at: [Link]

  • Pearson+. Benzyl ethers make excellent protecting groups according to the g.... Available at: [Link]...

  • Wiley Online Library. 1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link]

  • Chemistry LibreTexts. 15.10: Protection of Hydroxyl Groups. Available at: [Link]

  • SynArchive. Protection of Alcohol by Ether. Available at: [Link]

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Lithium-halogen exchange reaction conditions for (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Selective Lithiation of (4-Chloro-2-fluoro-6-iodophenyl)methanol

Introduction

The lithium-halogen exchange is a cornerstone of modern organometallic chemistry, enabling the conversion of relatively inert organic halides into highly reactive organolithium species.[1] These intermediates are powerful nucleophiles, crucial for the formation of new carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.

This guide provides a detailed examination of the lithium-halogen exchange reaction applied to the polyfunctionalized substrate, (4-Chloro-2-fluoro-6-iodophenyl)methanol. This molecule presents a unique set of challenges and opportunities due to the presence of multiple, differentially reactive halogen atoms and an acidic benzylic alcohol. Successfully navigating this reaction requires a nuanced understanding of chemoselectivity, functional group compatibility, and the precise control of reaction parameters. As such, this document moves beyond a simple recitation of steps to explain the underlying scientific principles that govern the reaction's outcome, offering researchers a robust framework for its successful application.

Scientific Rationale and Mechanistic Considerations

A successful synthesis hinges on understanding the causality behind each experimental choice. The lithiation of (4-Chloro-2-fluoro-6-iodophenyl)methanol is governed by several key principles.

Chemoselectivity in Polyhalogenated Systems

The substrate features iodo, chloro, and fluoro substituents on the aromatic ring. The rate of lithium-halogen exchange is highly dependent on the halogen, following the established trend: I > Br > Cl >> F.[2] This predictable reactivity gradient is the foundation for the reaction's selectivity. The exchange occurs preferentially at the most polarizable and weakest carbon-halogen bond, the C-I bond, leaving the more robust C-Cl and C-F bonds intact. This allows for the regioselective generation of the aryllithium species at position 6.

The Inevitable Role of the Hydroxyl Group

Organolithium reagents such as n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are exceptionally strong bases. The benzylic alcohol moiety of the starting material possesses an acidic proton that will be readily abstracted by the organolithium reagent.[3] This deprotonation is typically much faster than or competitive with the lithium-halogen exchange.

Therefore, a minimum of two equivalents of the organolithium reagent are required:

  • First Equivalent: Consumed in the acid-base reaction to deprotonate the alcohol, forming a lithium alkoxide.

  • Second Equivalent: Effects the desired lithium-iodine exchange to form the target aryllithium species.

It is standard practice to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure both reactions proceed to completion. The in-situ formation of the lithium alkoxide is generally well-tolerated and does not typically interfere with the subsequent exchange, especially at cryogenic temperatures.

Critical Reaction Parameters

The success of this reaction is critically dependent on the careful control of several experimental variables.

  • Organolithium Reagent:

    • n-Butyllithium (n-BuLi): The most common choice for lithium-halogen exchange. It is highly reactive and effective for this transformation.

    • tert-Butyllithium (t-BuLi): A more reactive and sterically hindered base.[4] While it can offer faster exchange rates at very low temperatures, it is also more prone to side reactions, such as reaction with ethereal solvents. For this substrate, n-BuLi provides a good balance of reactivity and handling.

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential. These solvents solvate the organolithium species, breaking down aggregates and increasing reactivity.[5][6] The absence of water is paramount, as it will rapidly quench the organolithium reagent.

  • Temperature: Cryogenic temperatures (typically -78 °C, achieved with a dry ice/acetone bath) are non-negotiable.[7] These low temperatures are critical for:

    • Preventing Side Reactions: Suppresses the reactivity of the aryllithium intermediate towards the solvent (e.g., deprotonation of THF) or other functional groups.[8]

    • Maintaining Stability: The generated aryllithium species is thermally unstable and can decompose or undergo unwanted rearrangements at higher temperatures.

    • Ensuring Selectivity: Maximizes the kinetic selectivity of the lithium-iodine exchange over any potential, albeit much slower, exchange at the chlorine position.

Visualizing the Reaction Pathway

The overall transformation can be visualized as a two-stage process followed by electrophilic trapping.

start_mat (4-Chloro-2-fluoro-6-iodophenyl)methanol inv1 start_mat->inv1 1.0 eq n-BuLi Deprotonation alkoxide Lithium alkoxide intermediate inv2 alkoxide->inv2 1.1 eq n-BuLi Li-I Exchange aryl_li Aryllithium Intermediate (Key Reactive Species) final_prod Final Product aryl_li->final_prod + Electrophile (E+) Quench inv1->alkoxide inv2->aryl_li

Caption: Reaction scheme for the formation of the aryllithium species.

Detailed Experimental Protocol

Safety Notice: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Materials and Equipment
  • Reagents:

    • (4-Chloro-2-fluoro-6-iodophenyl)methanol

    • n-Butyllithium (1.6 M or 2.5 M in hexanes)

    • Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)

    • Desired electrophile (e.g., anhydrous DMF, CO₂ gas, benzaldehyde)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Deionized water, brine, and suitable organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk flask or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert gas supply (Argon or Nitrogen) with manifold (Schlenk line)

    • Syringes and needles for liquid transfer

    • Low-temperature thermometer

    • Dry ice/acetone bath (-78 °C)

    • Separatory funnel and standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the reaction flask, equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to the Schlenk line.

    • Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture and air are removed.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Preparation of Substrate Solution:

    • Dissolve (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 eq) in anhydrous THF (approx. 0.1-0.2 M concentration) in the reaction flask.

    • Cool the resulting solution to -78 °C using the dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (2.1-2.2 eq) to the cooled, stirring solution dropwise via syringe over 15-20 minutes.

    • Observation: A slight color change (often to yellow or orange) may be observed. It is crucial to maintain the temperature below -70 °C during the addition to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure the exchange is complete.

  • Electrophilic Quench:

    • Prepare a solution of the chosen electrophile (1.2-1.5 eq) in anhydrous THF, if it is a liquid or solid.

    • Add the electrophile to the aryllithium solution at -78 °C. If the electrophile is a gas like CO₂, bubble it through the solution via a cannula.

    • Allow the reaction to stir at -78 °C for an additional hour, then let it slowly warm to room temperature over 1-2 hours.

  • Workup and Purification:

    • Once the reaction has reached room temperature, quench it by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add deionized water.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Summary of Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale / Key Consideration
Organolithium n-BuLiGood balance of reactivity and handling.
Equivalents 2.1 - 2.2Stoichiometric amounts needed for both deprotonation and Li-I exchange, with a slight excess to drive to completion.
Solvent Anhydrous THFEssential for solvating the organolithium reagent and intermediate. Must be scrupulously dry.
Temperature -78 °CCritical for stability of the aryllithium and to prevent side reactions.[7][8]
Addition Time 15-20 minutes (for n-BuLi)Slow addition maintains low temperature and prevents localized concentration buildup.
Reaction Time 30-60 minutes (post-addition)Ensures complete lithium-iodine exchange before adding the electrophile.

Troubleshooting:

  • Low or No Yield: Often due to insufficient exclusion of air or moisture. Ensure glassware is perfectly dry and the inert atmosphere is maintained. Verify the titer (concentration) of the organolithium reagent, as it can degrade over time.

  • Formation of Butylated Byproduct: This can occur if the aryllithium intermediate is unstable and reacts with the n-butyl iodide byproduct. This is minimized at -78 °C.

  • Reaction with Solvent: If the temperature rises significantly above -70 °C, the highly basic organolithium species can begin to deprotonate the THF solvent, leading to side products.[4]

Experimental Workflow Visualization

setup 1. Setup & Dry Glassware dissolve 2. Dissolve Substrate in Anhydrous THF setup->dissolve cool 3. Cool to -78 °C dissolve->cool add_buli 4. Add n-BuLi (2.1 eq) (Maintain T < -70 °C) cool->add_buli react 5. Stir at -78 °C (30-60 min) add_buli->react add_elec 6. Add Electrophile at -78 °C react->add_elec warm 7. Warm to RT add_elec->warm quench 8. Quench with aq. NH4Cl warm->quench workup 9. Extraction & Purification quench->workup

Caption: Step-by-step experimental workflow for the lithiation protocol.

Conclusion

The selective lithium-halogen exchange on (4-Chloro-2-fluoro-6-iodophenyl)methanol is a highly effective and predictable transformation when executed with precision. The reaction's success is predicated on the inherent reactivity difference among aryl halides and the strict control of experimental conditions. By accounting for the necessary deprotonation of the benzylic alcohol and maintaining cryogenic temperatures under a rigorously inert atmosphere, researchers can reliably generate the targeted aryllithium intermediate for subsequent functionalization. This protocol serves as a comprehensive guide to harnessing this powerful synthetic tool for advanced molecular construction.

References

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link]

  • Stepanenko, V., et al. (2020). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity. Chemistry – An Asian Journal, 15(18), 2824-2831. [Link]

  • Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Discussion Board. (2019). Troubles with Lithium-Halogen exchange reaction. [Link]

  • Bode, J. W., & Morandi, B. (2019). Organometallic Chemistry Lecture Notes. ETH Zürich. [Link]

  • Mitchell, J. R., & Peterson, M. A. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Journal of Undergraduate Research, 2013(1). [Link]

  • Parra, A. (2011). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Process Chemistry in the Pharmaceutical Industry (Vol. 2, pp. 261-278). CRC Press. [Link]

  • Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours?. [Link]

  • Bailey, W. F., et al. (2010). Effect of Solvent and Temperature on the Lithium−Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene. The Journal of Organic Chemistry, 75(8), 2791-2794. [Link]

  • Wikipedia contributors. (2024). Organolithium reagent. In Wikipedia, The Free Encyclopedia. [Link]

  • Nagaki, A., & Yoshida, J. I. (2015). Trapping of Transient Organolithium Compounds. Chemistry–A European Journal, 21(41), 14288-14297. [Link]

  • Reddit r/chemhelp. (2023). Why do we use t-BuLi instead of sec-BuLi and n-BuLi?. [Link]

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Application Note: (4-Chloro-2-fluoro-6-iodophenyl)methanol as a Privileged Scaffold in Novel Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel agrochemicals relies heavily on the strategic functionalization of advanced building blocks to overcome emerging pathogen resistance. (4-Chloro-2-fluoro-6-iodophenyl)methanol (CAS: 2383689-40-3) represents a highly privileged, multi-functional scaffold for the synthesis of next-generation crop protection agents. By leveraging the orthogonal reactivity of its halogen substituents and the versatility of its benzylic alcohol moiety, researchers can rapidly assemble complex architectures, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and fluorinated benzyl ether herbicides. This technical guide details the structural rationale, validated synthetic protocols, and optimization data for utilizing this compound in agrochemical drug discovery.

Structural Rationale & Reactivity Profile

The precise substitution pattern of (4-Chloro-2-fluoro-6-iodophenyl)methanol provides a unique combination of synthetic tractability and biological utility:

  • C6-Iodo (High Reactivity): The carbon-iodine bond possesses the lowest bond dissociation energy among the aryl halides, making it the primary site for chemoselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[1].

  • C4-Chloro (Lipophilic Bioisostere): The chlorine atom is generally inert under mild Pd-catalyzed conditions targeting the iodo group, allowing it to remain intact as a critical lipophilic contact point for target binding, or to be functionalized later under forcing conditions.

  • C2-Fluoro (Metabolic Stability): The introduction of fluorine ortho to the benzylic position restricts the conformational flexibility of the resulting derivatives and enhances metabolic stability against oxidative degradation in planta [2].

  • C1-Methanol (Derivatization Hub): The hydroxymethyl group serves as a versatile handle. It can be oxidized to a carboxylic acid for amide-based SDHIs or alkylated to form herbicidal benzyl ethers.

Application 1: Synthesis of Next-Generation SDHI Fungicides

Rationale and Mechanism of Action

Succinate dehydrogenase (SDH, Complex II) is a critical enzyme in the fungal mitochondrial respiratory chain and a prime target for modern fungicides [3]. Commercial SDHIs (e.g., fluxapyroxad, boscalid) typically feature a heterocyclic core linked via an amide bond to a lipophilic aryl system. Using (4-Chloro-2-fluoro-6-iodophenyl)methanol, we can construct a novel biaryl SDHI scaffold where the C6 position is arylated to occupy the deep hydrophobic pocket of the SDH ubiquinone binding site[4].

SDHI_Workflow SM (4-Chloro-2-fluoro-6-iodophenyl)methanol Starting Material Int1 Intermediate 1 (Suzuki Coupling Product) SM->Int1 Pd(dppf)Cl2, Ar-B(OH)2 Chemoselective C-I Arylation Int2 Intermediate 2 (Carboxylic Acid) Int1->Int2 TEMPO / BAIB Alcohol Oxidation Product Novel SDHI Fungicide (Pyrazole Carboxamide) Int2->Product HATU, DIPEA, Pyrazole-amine Amide Coupling

Caption: Retrosynthetic workflow for novel SDHI fungicides utilizing chemoselective cross-coupling.

Step-by-Step Protocol: SDHI Scaffold Assembly

Step 1: Chemoselective Suzuki-Miyaura Coupling Causality: Pd(dppf)Cl2​ is selected as the precatalyst because its bidentate dppf ligand effectively promotes the cross-coupling of sterically hindered ortho-substituted aryl iodides while suppressing premature oxidative addition into the C-Cl bond [5].

  • Charge: To a Schlenk flask, add (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Stir at 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validation System: Monitor via LC-MS. The reaction is deemed complete when the starting material peak is ≤ 1% relative to the product. The presence of a single major peak with the isotopic signature of one chlorine atom confirms chemoselectivity.

Step 2: Mild Oxidation to Carboxylic Acid Causality: TEMPO/BAIB is utilized instead of harsh chromium-based oxidants (e.g., Jones reagent) to prevent over-oxidation, potential dehalogenation, or cleavage of the newly formed biaryl system.

  • Charge: Dissolve Intermediate 1 (1.0 equiv) in CH2​Cl2​ / H2​O (1:1 v/v).

  • Reaction: Add TEMPO (0.1 equiv) followed by Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv) in portions at 0 °C. Warm to room temperature and stir for 4 hours.

  • Self-Validation System: Extract an aliquot, dry, and analyze via 1H NMR. Complete conversion is verified by the disappearance of the benzylic -CH2​- protons (~4.7 ppm) and the appearance of a broad carboxylic acid singlet (>10.0 ppm).

Step 3: Amide Coupling

  • Charge: Combine Intermediate 2 (1.0 equiv), 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.

  • Reaction: Add HATU (1.2 equiv) at 0 °C. Stir at room temperature for 12 hours.

  • Self-Validation System: Perform preparative HPLC purification. The final SDHI candidate must exhibit >95% purity via UV (254 nm) before advancing to in vitro mycelial growth inhibition assays.

Application 2: Synthesis of Fluorinated Benzyl Ether Herbicides

Rationale

Fluorinated benzyl ethers are prominent motifs in pre-emergent herbicides, disrupting plant cell wall biosynthesis. The C1-methanol group of our scaffold is perfectly primed for Williamson ether synthesis, while the tri-substituted ring provides the necessary lipophilicity for soil retention.

Step-by-Step Protocol: Williamson Ether Synthesis

Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the benzylic alcohol, driving the equilibrium forward to form the highly nucleophilic alkoxide, which readily displaces primary alkyl halides.

  • Charge: Dissolve (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv) in anhydrous THF (0.3 M) under argon.

  • Deprotonation: Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes until H2​ evolution ceases.

  • Alkylation: Add the desired alkyl iodide or bromide (1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 3 hours.

  • Self-Validation System: Quench with saturated aqueous NH4​Cl . TLC (Hexanes/EtOAc 4:1) should show a complete shift to a higher Rf​ spot. Confirm product identity via high-resolution mass spectrometry (HRMS).

Quantitative Data: Reaction Optimization

The chemoselectivity of the initial Suzuki-Miyaura coupling is the most critical node in the SDHI workflow. Table 1 summarizes the optimization of conditions to maximize C-I coupling while minimizing C-Cl cleavage.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)*C-Cl Cleavage (%)**
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 1006215
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene90788
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 8094 < 1
4 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 80893

*Isolated yield after column chromatography. **Determined by LC-MS analysis of the crude reaction mixture.

Pharmacophore Mapping

Understanding how the functionalized derivatives of (4-Chloro-2-fluoro-6-iodophenyl)methanol interact with their biological targets is essential for rational agrochemical design. Diagram 2 illustrates the spatial arrangement and binding interactions of the finalized SDHI scaffold within the Complex II active site.

Pharmacophore cluster_molecule Designed SDHI Scaffold SDH Succinate Dehydrogenase (Complex II) Ubiquinone Binding Pocket Core Central Phenyl Ring Fluoro 2-Fluoro (Conformational Lock) Core->Fluoro Chloro 4-Chloro (Lipophilic Contact) Core->Chloro Amide 1-Carboxamide (H-Bond Donor/Acceptor) Core->Amide Biaryl 6-Aryl Group (Deep Pocket Binding) Core->Biaryl Chloro->SDH Halogen Bonding Amide->SDH Hydrogen Bonding (TYR/TRP) Biaryl->SDH Hydrophobic Interaction

Caption: Pharmacophore mapping of the functionalized scaffold within the SDH ubiquinone binding pocket.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link][1]

  • Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[Link][2]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. MDPI.[Link][3]

  • Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed (NIH).[Link][4]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC (NIH).[Link][5]

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Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Dehalogenation of (4-Chloro-2-fluoro-6-iodophenyl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address a critical challenge in synthetic chemistry: the selective cross-coupling of polyhalogenated aromatic compounds. Specifically, we will focus on preventing unwanted dehalogenation of (4-Chloro-2-fluoro-6-iodophenyl)methanol, a substrate with differential halogen reactivity that is crucial for sequential, site-selective functionalization.

Introduction: The Challenge of Selective Coupling

(4-Chloro-2-fluoro-6-iodophenyl)methanol presents a unique synthetic challenge. The goal is typically to perform a cross-coupling reaction selectively at the most reactive carbon-iodine (C-I) bond, while leaving the more stable carbon-chlorine (C-Cl) bond intact for subsequent transformations.[1][2] However, a common and frustrating side reaction is the unwanted removal of a halogen—most often the desired iodine or the secondary chlorine—and its replacement with a hydrogen atom. This process, known as hydrodehalogenation or simply dehalogenation, leads to significant yield loss and complex purification issues.[3][4]

This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize these side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my starting material to a dehalogenated byproduct. What is the primary mechanism causing this?

A1: The primary mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[3][4][5] This highly reactive intermediate can arise from several sources within your reaction mixture:

  • The Base: Strong bases, particularly alkoxides, can react with solvents or trace water to generate the Pd-H species.[4]

  • The Solvent: Protic solvents like alcohols can directly serve as hydride sources.[4] Some aprotic solvents, like DMF, can also decompose at elevated temperatures to provide hydrides.[3]

  • Trace Water: Even in seemingly anhydrous reactions, trace amounts of water can react with the palladium complex or the base to form Pd-H.[3][5]

Once formed, the Pd-H species can participate in the catalytic cycle, leading to the reductive cleavage of the carbon-halogen bond and formation of an Ar-H bond instead of the desired Ar-C bond.[3][4]

Q2: How does the choice of catalyst and ligand impact selectivity and prevent dehalogenation?

A2: The catalyst and ligand system is the most critical factor in controlling selectivity. For your substrate, the goal is to facilitate rapid oxidative addition at the C-I bond and subsequent reductive elimination of the desired product, faster than the competing dehalogenation pathway.

  • Palladium Source: While Pd(PPh₃)₄ is a classic catalyst, it can sometimes be sluggish, allowing more time for side reactions.[6] Consider using more modern, air-stable palladium pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂. These are often used with specific ligands to generate the active Pd(0) species in situ.[6][7]

  • Ligand Selection: This is paramount. The ideal ligand should:

    • Promote Reductive Elimination: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5] They stabilize the palladium center and accelerate the final, product-forming step, thus outcompeting the dehalogenation pathway.

    • Control Reactivity: For your specific substrate, you want a ligand that favors oxidative addition at the C-I bond while being less reactive towards the C-Cl bond. Using ligands with moderate steric bulk can sometimes prevent the catalyst from accessing the more sterically hindered C-Cl bond.

Q3: What is the role of the base, and which one is best for my substrate?

A3: The base plays a crucial role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura), but it can also be a primary source of dehalogenation.[8]

  • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide (NaOtBu) are often too aggressive and are known to promote the formation of Pd-H species, leading to significant hydrodehalogenation.[4][5]

  • Favor Milder Inorganic Bases: Weaker inorganic bases are generally preferred for sensitive substrates. Excellent choices include:

    • Potassium phosphate (K₃PO₄)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium carbonate (K₂CO₃)

These bases are effective in promoting the desired coupling while minimizing the formation of hydride intermediates.[3][5]

Q4: How do solvent and temperature affect the reaction outcome?

A4: Solvent and temperature are key kinetic parameters that must be carefully optimized.

  • Solvent Choice:

    • Aprotic Solvents are Preferred: Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[3][6] These are less likely to act as hydride donors compared to protic solvents like alcohols.

    • Water Content: In Suzuki couplings, a small amount of water is often necessary to facilitate the transmetalation step.[5] However, excessive water can increase the rate of dehalogenation.[9] It is crucial to use degassed water and optimize its concentration (e.g., 10% v/v).[3]

  • Temperature Control:

    • Lower is Often Better: Elevated temperatures can accelerate the rate of dehalogenation.[3] Aim for the lowest temperature at which the desired reaction proceeds at a reasonable rate. Start with moderate temperatures (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Suggested Solutions & Optimizations
High levels of (4-Chloro-2-fluorophenyl)methanol detected (Proto-deiodination) 1. Aggressive Base: The base is too strong (e.g., NaOtBu), generating Pd-H species. 2. Hydride Source: The solvent (e.g., alcohol) or excess water is acting as a hydride source. 3. High Temperature: The reaction temperature is too high, favoring the dehalogenation pathway.1. Switch to a milder base: Use K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5] 2. Change solvent: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[6] If water is needed, use a minimal, optimized amount of degassed water. 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
Significant formation of (2-Fluoro-6-iodophenyl)methanol (Dechlorination) 1. Overly Reactive Catalyst: The catalyst/ligand system is too active and is beginning to activate the C-Cl bond. 2. Prolonged Reaction Time/High Temp: Excessive heat or time allows for the slower C-Cl activation to occur.1. Screen Ligands: Switch to a slightly less electron-rich or more sterically hindered ligand to disfavor interaction at the C-Cl position. 2. Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction.
Low or no conversion of starting material 1. Catalyst Inactivity: The Pd(0) active species is not forming correctly or is being poisoned. 2. Slow Transmetalation: For reactions like Suzuki, the transfer from the boron reagent is the rate-limiting step. 3. Hydroxymethyl Interference: The -CH₂OH group may be coordinating to the palladium center, inhibiting catalysis.1. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species.[7] 2. Optimize Base/Water: Ensure the base and water content are optimized for the transmetalation step. 3. Consider Protection: If interference is suspected, protect the hydroxyl group as a silyl ether (e.g., TBS) or another stable protecting group.

Visualizing the Reaction Pathways

To better understand the competition between the desired cross-coupling and the unwanted dehalogenation, consider the following mechanistic diagram.

G cluster_main Catalytic Cycle cluster_side Dehalogenation Side Reaction Pd0 Pd(0)L_n ArPdI Ar-Pd(II)(I)L_n ArPdR Ar-Pd(II)(R)L_n ArPdI->ArPdR Transmetalation Dehalogenated Dehalogenated Byproduct (Ar-H) ArPdI->Dehalogenated Reductive Elimination Desired Desired Product (Ar-R) ArPdR->Desired Reductive Elimination Desired->Pd0 Regenerates Catalyst ArX Starting Material (Ar-I) ArX->ArPdI Oxidative Addition RX Coupling Partner (e.g., R-B(OH)₂) Base Base PdH Pd-H Species PdH->ArPdI Reacts with HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH Generates

Caption: Competing pathways: Desired cross-coupling vs. dehalogenation.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (4-Chloro-2-fluoro-6-iodophenyl)methanol with an arylboronic acid, designed to minimize dehalogenation.

Materials:

  • (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (4-Chloro-2-fluoro-6-iodophenyl)methanol, the arylboronic acid, and K₃PO₄.[3]

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos ligand in a small amount of dioxane. Add this pre-catalyst mixture to the Schlenk flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 10:1 dioxane:water ratio.[3] The final concentration of the aryl halide should be approximately 0.1 M.

  • Degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[3][10]

  • Monitor the reaction progress by TLC or LC-MS every hour. Look for the consumption of the starting material and the formation of the desired product versus the deiodinated byproduct.

  • Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[3]

Sources

Technical Support Center: Navigating Steric Challenges with (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for substitution reactions involving the sterically demanding substrate, (4-Chloro-2-fluoro-6-iodophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing new functionalities to this polysubstituted aromatic core. The inherent steric hindrance and diverse electronic nature of the substituents on this molecule present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.

Understanding the Substrate: A Triple Challenge

The structure of (4-Chloro-2-fluoro-6-iodophenyl)methanol presents a confluence of steric and electronic challenges. The two ortho-substituents (fluoro and iodo) to the hydroxymethyl group create significant steric bulk, hindering the approach of incoming nucleophiles or catalyst complexes. Furthermore, the presence of three different halogens (F, Cl, I) offers a gradient of reactivity that must be carefully managed to achieve selective substitution. The electron-withdrawing nature of the fluorine and chlorine atoms also influences the reactivity of the aromatic ring.

This guide will focus on the most common and powerful methods for aryl substitution: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am attempting a Suzuki-Miyaura coupling with (4-Chloro-2-fluoro-6-iodophenyl)methanol to replace the iodine, but I am seeing low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings with this sterically hindered substrate are common and typically stem from inefficient oxidative addition or transmetalation steps in the catalytic cycle. The bulky ortho-substituents impede the palladium catalyst's access to the C-I bond and hinder the subsequent transfer of the boronic acid partner.

Here is a troubleshooting workflow to address this issue:

Troubleshooting Workflow: Low Yield in Suzuki-Miyaura Coupling

Start Low/No Yield Suzuki Coupling Ligand Optimize Ligand: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) - Consider N-Heterocyclic Carbene (NHC) ligands Start->Ligand Steric hindrance at catalyst center Catalyst Change Palladium Precursor: - Try Pd(OAc)2 or Pd2(dba)3 - Use a pre-formed catalyst with bulky ligands Start->Catalyst Inefficient oxidative addition Base Modify Base/Solvent System: - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) - Switch to a higher-boiling solvent (e.g., toluene, dioxane) to increase reaction temperature Start->Base Poor transmetalation or catalyst decomposition Boronic_Acid Address Boronic Acid Issues: - Use a boronate ester (e.g., pinacol ester) for improved stability - Add excess boronic acid (1.5-2.0 equiv.) Start->Boronic_Acid Protodeboronation side reaction Success Improved Yield Ligand->Success Catalyst->Success Base->Success Boronic_Acid->Success Substrate (4-Chloro-2-fluoro-6-iodophenyl)methanol Reaction Buchwald-Hartwig Amination Substrate->Reaction Catalyst_System Pd(0) Catalyst + Bulky Ligand Catalyst_System->Reaction e.g., Pd2(dba)3 + BrettPhos Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Base->Reaction Product Selective C-N bond formation at Iodine position Reaction->Product

Caption: Key components for selective Buchwald-Hartwig amination.

Detailed Protocol for Selective Buchwald-Hartwig Amination:

  • Reagents:

    • (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • BrettPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge a dry vial with NaOtBu, the amine, and the aryl iodide.

    • In a separate vial, prepare a stock solution of Pd₂(dba)₃ and BrettPhos in toluene.

    • Add the catalyst solution to the reaction vial, followed by additional toluene.

    • Seal the vial and heat to 80-100 °C.

    • Monitor the reaction for the consumption of the starting material.

Causality: The use of sterically hindered and electron-rich ligands like BrettPhos accelerates the rate-limiting reductive elimination step and promotes the oxidative addition of the less reactive C-Cl bond at higher temperatures if desired. [1][2]By keeping the temperature controlled, selectivity for the more labile C-I bond is achieved.

FAQ 4: Is a Nucleophilic Aromatic Substitution (SNAr) reaction feasible on this substrate, and which halogen would be substituted?

Answer:

A classical SNAr reaction on (4-Chloro-2-fluoro-6-iodophenyl)methanol is challenging but potentially feasible under specific conditions. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group.

  • Ring Activation: The fluorine and chlorine atoms are electron-withdrawing, which does activate the ring towards nucleophilic attack, albeit moderately compared to a nitro group.

  • Leaving Group Ability: In SNAr reactions involving halogens on an activated ring, the leaving group ability is often F > Cl > Br > I. [3]This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

Therefore, if an SNAr reaction were to occur, the fluorine atom would be the most likely to be substituted. However, the steric hindrance from the adjacent iodine atom will significantly disfavor the approach of a nucleophile to the carbon bearing the fluorine.

Conditions to Attempt an SNAr Reaction (Substitution of Fluorine):

  • Nucleophile: A strong, small nucleophile such as sodium methoxide or sodium azide would be required.

  • Solvent: A polar aprotic solvent like DMSO or DMF is necessary to solvate the nucleophile.

  • Temperature: High temperatures (often >150 °C) would likely be needed to overcome the steric barrier and moderate ring activation.

It is important to note that palladium-catalyzed cross-coupling reactions are generally more versatile and proceed under milder conditions for this type of sterically hindered substrate.

References

Sources

Purification techniques and column chromatography solvent systems for (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of (4-Chloro-2-fluoro-6-iodophenyl)methanol. This multi-halogenated benzyl alcohol presents unique purification hurdles due to its moderate polarity and potential for degradation on standard stationary phases. This document offers troubleshooting advice and detailed protocols to ensure the successful isolation of this valuable synthetic intermediate.

Purification Strategy Overview

(4-Chloro-2-fluoro-6-iodophenyl)methanol possesses a moderately polar hydroxyl group and a sterically hindered, electron-rich aromatic ring substituted with three different halogens. This structure dictates the primary challenges in its purification:

  • Polarity Overlap: The target compound's polarity can be similar to that of starting materials or by-products, making chromatographic separation difficult.

  • Stationary Phase Interaction: The benzyl alcohol moiety can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing or, in some cases, degradation.[1][2] Iodinated compounds can also show instability on silica.

  • Compound Lability: The C-I bond is the weakest among the carbon-halogen bonds present, and the benzylic alcohol can be prone to oxidation or elimination under harsh conditions.

The following workflow provides a general decision-making framework for purifying this compound.

Purification_Workflow cluster_start Initial Analysis cluster_pathways Purification Pathways cluster_decisions Decision Points cluster_end Final Product Start Crude Product Analysis (TLC, NMR, LCMS) IsSolid Is crude product a solid with >85% purity? Start->IsSolid Recrystallize Recrystallization End Pure (4-Chloro-2-fluoro-6-iodophenyl)methanol Recrystallize->End Column Standard Column (Silica Gel) Column->End ModifiedColumn Modified Column (Neutral Alumina, etc.) ModifiedColumn->End IsSolid->Recrystallize Yes IsStable Is compound stable on silica TLC plate? (No streaking/new spots) IsSolid->IsStable No IsStable->Column Yes IsStable->ModifiedColumn No

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of (4-Chloro-2-fluoro-6-iodophenyl)methanol in a practical question-and-answer format.

Q1: My compound is stuck on the baseline of the TLC plate, even when using 50% ethyl acetate in hexanes. How can I get it to move?

A1: This indicates that your solvent system is not polar enough to elute the compound from the silica gel. The multiple halogens and the hydroxyl group contribute to a significant dipole moment and hydrogen bonding capacity.

  • Immediate Action: Switch to a more polar solvent system. A good next step is to try a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it.

  • Underlying Cause: The compound may be interacting too strongly with the acidic silica gel. Highly polar compounds can bind tightly, requiring a very polar eluent to displace them.[4]

  • Pro-Tip: For very polar compounds, ensure you do not exceed a 10% methanol concentration in your mobile phase, as higher concentrations can start to dissolve the silica gel stationary phase.[5][6]

Q2: I see a streak on my TLC plate originating from the product spot, and my final yield after column chromatography is low. What's happening?

A2: Streaking and low recovery are classic signs of compound decomposition on the silica gel.[2] The acidic nature of standard silica can catalyze degradation reactions of sensitive molecules like benzyl alcohols.

  • Immediate Action: Deactivate the silica gel. Before running the column, flush it with your starting eluent containing a small amount of a basic modifier, typically 1-3% triethylamine (Et₃N).[5] This neutralizes the acidic sites. Remember to add the same percentage of Et₃N to your mobile phase throughout the purification.

  • Alternative Strategy: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[5] Florisil is another mild option to consider.[5] A quick stability test can be performed by dissolving a small amount of crude product, adding silica gel, and monitoring the solution by TLC over an hour to see if new spots appear.[1]

  • Causality: The lone pairs on the oxygen of the benzylic alcohol can interact with acidic protons on the silica surface, potentially leading to the formation of a carbocation intermediate, which can then undergo elimination or other side reactions.

Q3: My compound co-elutes with an impurity. How can I improve the separation?

A3: Co-elution occurs when the Rf values of two compounds are too similar in the chosen solvent system. The key is to alter the selectivity of the chromatography system.

  • Optimize the Solvent System: The goal for column chromatography is to find a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[4] This provides the optimal balance between resolution and elution time. If you are using an ethyl acetate/hexane system, try decreasing the polarity by increasing the proportion of hexane.[3]

  • Change Solvent Selectivity: If simply changing the solvent ratio doesn't work, change the solvents themselves. Different solvents interact with your compound in different ways. For example, replacing ethyl acetate (a hydrogen bond acceptor) with diethyl ether or a mix of DCM/acetone can alter the relative elution order of your components. A common rule of thumb is that a compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[6][7]

  • Improve Column Technique:

    • Higher Stationary Phase Ratio: For difficult separations, increase the amount of silica gel relative to your crude sample. A ratio of 50:1 to 100:1 (silica:sample by weight) is recommended.[3]

    • Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is essential. Dissolve your crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column. This technique prevents band broadening that occurs when a sample is loaded in a strong solvent.[3]

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System (Non-Polar / Polar)Polarity (Qualitative)Typical Starting RatioComments & Best For...
Hexanes / Ethyl AcetateMedium9:1 to 7:3The standard system for moderately polar compounds. Excellent for achieving fine separations.[4][7]
Hexanes / Diethyl EtherLow-Medium9:1 to 8:2Less polar than EtOAc. Can offer different selectivity for compounds with hydrogen-bonding capabilities.[7]
Dichloromethane / MethanolHigh98:2 to 95:5For more polar compounds that do not move in Hex/EtOAc. Use with caution due to methanol's ability to dissolve silica.[3][5]
Toluene / Ethyl AcetateMedium9:1 to 8:2The aromatic nature of toluene can provide unique selectivity for other aromatic compounds compared to aliphatic alkanes.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol outlines the purification of (4-Chloro-2-fluoro-6-iodophenyl)methanol using standard silica gel. This should only be used after confirming compound stability on a silica TLC plate.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (see Table 1) to find a system that gives the target compound an Rf of ~0.25-0.35.[4]

  • Column Preparation:

    • Select a glass column of appropriate size. A good rule of thumb is a silica gel to crude compound ratio of at least 30:1 by weight.[3]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[3]

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and dislodge air bubbles.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add silica gel (approximately 2-3 times the weight of your sample) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or house air/nitrogen) to achieve a steady flow rate. A flow rate that is too fast reduces equilibration time, while one that is too slow can lead to band broadening due to diffusion.[8]

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.

    • If a gradient elution is needed to remove more polar impurities, gradually increase the percentage of the polar solvent after your target compound has begun to elute.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot multiple fractions onto a single TLC plate for easy comparison.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield the purified (4-Chloro-2-fluoro-6-iodophenyl)methanol.

Protocol 2: Recrystallization

If the crude product is a solid and has a purity of >85% by NMR or LCMS, recrystallization is an efficient and scalable alternative to chromatography.

  • Solvent Screening:

    • Place a small amount of crude material (10-20 mg) into several test tubes.

    • Add a few drops of a single solvent to each tube. Test solvents like hexanes, ethanol, isopropanol, toluene, and ethyl acetate.

    • A good single solvent for recrystallization will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • If no single solvent is ideal, test solvent pairs (e.g., Ethanol/Water, Toluene/Hexanes). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or "good" solvent of a pair) portion-wise while heating and stirring until the solid just dissolves. Do not add excessive solvent.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent cloudiness appears. Add a few more drops of the "good" solvent to re-dissolve it.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

References
  • Department of Chemistry, University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • Membrane Solutions. Column Chromatography Notes. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Choices. (2012). Available from: [Link]

  • Hernaez-Ortega, M. C., & Soto-Pedre, E. Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use. Ophthalmic Surgery, Lasers and Imaging Retina, 37(2), 162-164. (2006). Available from: [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synlett, 2005(01), 172-174. (2005). Available from: [Link]

  • Hernaez-Ortega, M. C., & Soto-Pedre, E. Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use. ResearchGate. (2006). Available from: [Link]

  • The Japanese Pharmacopoeia. Benzyl Alcohol. Available from: [Link]

  • Google Patents. Process for producing benzyl alcohol. (2001).
  • Bull, J. A., et al. Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(13), 6738-6751. (2013). Available from: [Link]

  • HALO Columns. LC Chromatography Troubleshooting. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]

  • Foley, D. A., et al. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51460. (2014). Available from: [Link]

  • Stepbio. GC Troubleshooting. Available from: [Link]

  • Scribd. Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. (2012). Available from: [Link]

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Troubleshooting low conversion rates in (4-Chloro-2-fluoro-6-iodophenyl)methanol derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of (4-Chloro-2-fluoro-6-iodophenyl)methanol (CAS: 2383689-40-3).

As a polyhalogenated benzyl alcohol, this compound is a highly valuable orthogonal building block in medicinal chemistry. However, its unique substitution pattern—specifically the benzylic alcohol flanked by a highly electronegative fluorine atom and a massive iodine atom—creates severe physicochemical bottlenecks. Researchers frequently encounter sluggish kinetics, competitive side reactions, and low isolated yields.

This guide is engineered to deconstruct the causality behind these failures and provide field-validated, self-correcting protocols to rescue your derivatization workflows.

Benzylic Activation: Overcoming Extreme Steric Shielding

Q: I am trying to convert the benzylic alcohol to a bromide using standard Appel conditions (CBr₄/PPh₃) or PBr₃, but my conversion stalls at <20%. Why is this happening, and how can I drive it to completion?

The Causality: The failure of standard nucleophilic substitution at this benzylic position is a textbook example of synergistic steric and electronic deactivation. The massive van der Waals radius of the ortho-iodine atom (~1.98 Å) physically occludes the Bürgi-Dunitz trajectory required for an Sₙ2 backside attack. Simultaneously, the strongly electron-withdrawing ortho-fluoro and para-chloro groups deplete electron density from the benzylic carbon, severely destabilizing any transient carbocation and shutting down the Sₙ1 pathway. In standard Appel reactions, the bulky alkoxyphosphonium intermediate forms, but the subsequent halide displacement is too slow, leading to intermediate degradation [1].

The Solution: Abandon stoichiometric CBr₄. Instead, utilize a catalytic Appel reaction mediated by triphenylphosphine oxide (PPh₃O) and oxalyl chloride/bromide. This generates a highly electrophilic halophosphonium salt in situ. The continuous, slow generation of the active species prevents the buildup of stalled intermediates and bypasses the steric bulk limitations of traditional phosphorus(V) reagents[2].

Protocol: Catalytic Appel Bromination

Self-Validation Metric: The reaction mixture will transition from clear to a pale yellow homogeneous solution. TLC (Hexanes/EtOAc 9:1) should show complete consumption of the starting material (Rf ~0.2) to a less polar spot (Rf ~0.6) within 6 hours.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv, 1.0 mmol) and PPh₃O (0.3 equiv, 0.3 mmol).

  • Solvent: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL) and cool to 0 °C.

  • Activation: Add lithium bromide (LiBr, 3.0 equiv, 3.0 mmol) to serve as the bromide source.

  • Reagent Addition: Slowly add oxalyl bromide (1.2 equiv, 1.2 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 × 5 mL). The PPh₃O catalyst can be precipitated out by adding cold hexanes to the concentrated crude mixture, allowing for chromatography-free isolation of the benzyl bromide.

G Start Target: Benzylic Halide Check1 Is conversion < 20%? Start->Check1 Path1 Standard Appel (CBr4/PPh3) Check1->Path1 No Path2 Catalytic Appel (PPh3O / Oxalyl Halide) Check1->Path2 Yes (Steric Block) Check2 Is byproduct an ether? Path1->Check2 Path3 Reduce concentration, Use non-nucleophilic base Check2->Path3 Yes (Self-condensation)

Workflow for troubleshooting benzylic activation in sterically hindered alcohols.

Cross-Coupling: Mitigating Protodehalogenation

Q: During Suzuki-Miyaura cross-coupling at the iodine position, my major isolated product is the deiodinated compound (4-Chloro-2-fluorophenyl)methanol. How do I prevent this?

The Causality: Protodehalogenation (hydrodeiodination) is a notorious side reaction in the cross-coupling of electron-deficient, sterically hindered aryl iodides [3]. The catalytic cycle begins with the oxidative addition of Pd(0) into the C-I bond. Because the ortho-position is heavily congested by the -CH₂OH and -F groups, the subsequent transmetalation step with the boronic acid is kinetically retarded. This prolonged lifetime of the Ar-Pd(II)-I intermediate allows competitive pathways to dominate—specifically, base-mediated reduction or hydrogen abstraction from the solvent/ligand, yielding the deiodinated byproduct [4].

The Solution: You must accelerate the transmetalation step to outcompete protodehalogenation. This requires switching from standard ligands (like PPh₃ or dppf) to highly electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands enforce a mono-ligated Pd(0) active species that rapidly undergoes oxidative addition, while their secondary interactions stabilize the Pd(II) intermediate and dramatically accelerate transmetalation[5].

Quantitative Data: Ligand Effects on Suzuki-Miyaura Coupling

Reaction conditions: Aryl iodide (1 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 90 °C, 12 h.

LigandBite Angle / Steric BulkCross-Coupled Yield (%)Protodehalogenation (%)
PPh₃Low12%68%
dppfMedium (Bidentate)24%55%
XPhosVery High (Monodentate)61%15%
SPhos High (Monodentate) 88% <5%
Protocol: Sterically Hindered Suzuki-Miyaura Coupling

Self-Validation Metric: GC-MS analysis of an aliquot taken at 2 hours should reveal a molecular ion peak corresponding to the cross-coupled product, with the M-127 (loss of iodine) peak representing less than 5% of the total ion chromatogram.

  • Catalyst Pre-activation: In a glovebox or under strict argon flow, combine Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in anhydrous THF (2 mL). Stir for 10 minutes until the solution turns pale orange, indicating the formation of the active L-Pd(0) species.

  • Reagent Assembly: To a separate Schlenk tube, add (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely milled anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add the pre-activated catalyst solution, followed by 1 mL of degassed water (THF:H₂O ratio of 2:1 is crucial for boronic acid activation without promoting dehalogenation).

  • Reaction: Seal the tube and heat to 80 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate for column chromatography.

G Start Aryl Iodide (4-Cl-2-F-6-I-PhCH2OH) OxAdd Oxidative Addition (Slow due to sterics) Start->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet Fast with SPhos Proto Protodehalogenation (Side Reaction) PdII->Proto Slow Transmet. Base/H2O present RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Deiodinated Deiodinated Byproduct Proto->Deiodinated

Mechanistic divergence between successful cross-coupling and competitive protodehalogenation.

Benzylic Oxidation: Bypassing Catalyst Poisoning

Q: I am attempting to oxidize the benzylic alcohol to the corresponding aldehyde. Swern oxidation is messy, and TEMPO/bleach shows zero conversion. What is the optimal oxidant?

The Causality: TEMPO-catalyzed oxidations rely on the formation of an intermediate complex between the oxoammonium ion and the alcohol. The four methyl groups on the piperidine ring of TEMPO create significant steric bulk. When paired with the extreme steric hindrance of the ortho-iodo and ortho-fluoro groups of your substrate, the pre-transition state complex simply cannot form [6]. Swern oxidations often fail or yield complex mixtures here because the electron-withdrawing halogens make the resulting aldehyde highly electrophilic, prone to hydration or side reactions during the aqueous basic workup.

The Solution: Use AZADO (2-azaadamantane N-oxyl) or Dess-Martin Periodinane (DMP). AZADO is a structurally unhindered nitroxyl radical that exhibits extraordinarily high catalytic activity for sterically congested alcohols [6]. Alternatively, DMP operates via an iodine(V) intermediate that is highly electrophilic and less sensitive to the steric environment, providing a clean, non-aqueous oxidation pathway.

Quantitative Data: Reagent Comparison for Benzylic Oxidation
Oxidant SystemMechanismConversion (2h)Byproducts / Notes
TEMPO / NaOClNitroxyl Radical (Hindered)<5%Starting material recovered.
Swern (DMSO/Oxalyl Cl)Alkoxysulfonium Ylide45%Thioacetal formation, difficult purification.
DMP (Dess-Martin) Hypervalent Iodine(V) >95% Clean conversion, easily removed byproducts.
AZADO / NaOCl Nitroxyl Radical (Unhindered) >98% Extremely fast, requires only 1 mol% catalyst.

References

  • 1 - ACS Publications.

  • 2 - The Journal of Organic Chemistry. 3.3 - PMC - NIH. 4.4 - ACS Publications. 5.5 - Chemical Science (RSC Publishing). 6.6 - JST.go.jp.

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Improving the solubility of (4-Chloro-2-fluoro-6-iodophenyl)methanol in non-polar organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling (4-Chloro-2-fluoro-6-iodophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges, particularly in non-polar organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues effectively.

Understanding the Molecule: (4-Chloro-2-fluoro-6-iodophenyl)methanol

The solubility of a compound is fundamentally dictated by its molecular structure. (4-Chloro-2-fluoro-6-iodophenyl)methanol possesses a complex profile:

  • Polar Head: The benzylic alcohol group (-CH₂OH) is polar and capable of strong hydrogen bonding. This feature dominates its solubility in polar solvents like water and short-chain alcohols.

  • Non-polar Body: The phenyl ring, substituted with three different halogens (chlorine, fluorine, and iodine), constitutes a large, non-polar, and lipophilic region.

This dual nature means that while the molecule has some affinity for a range of solvents, it can be challenging to achieve high solubility in purely non-polar environments. The principle of "like dissolves like" is central to understanding and overcoming these challenges.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my (4-Chloro-2-fluoro-6-iodophenyl)methanol showing poor solubility in non-polar solvents like hexane or toluene?

Answer:

The low solubility in non-polar solvents is due to a mismatch in intermolecular forces. The strong hydrogen bonds between the methanol groups of the solute molecules are energetically more favorable than the weak van der Waals forces they would form with a non-polar solvent.[2][4] To dissolve the compound, the solvent molecules must provide enough energy to overcome the solute-solute interactions. Non-polar solvents are generally unable to do this effectively for polar compounds.

FAQ 2: What is the first step I should take to improve the solubility of my compound in a non-polar solvent?

Answer:

A systematic solvent screening is the most logical first step. This process involves testing the solubility of your compound in a variety of solvents with differing polarities. This will help you identify a suitable solvent or a starting point for developing a co-solvent system.

Experimental Protocol: Solvent Screening

  • Preparation: Prepare a series of small, labeled vials.

  • Dispensing: Add a small, accurately weighed amount of (4-Chloro-2-fluoro-6-iodophenyl)methanol (e.g., 1-5 mg) to each vial.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL). Start with your desired non-polar solvent and include others from the table below.

  • Equilibration: Cap the vials and agitate them at a consistent temperature (e.g., room temperature) for a set period (e.g., 1-2 hours). A vortex mixer or shaker can be used.

  • Observation: Visually inspect each vial for undissolved solid.

  • Quantification (Optional): For a more detailed analysis, you can filter the saturated solutions and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Table 1: Solvent Selection for Screening

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar HexaneVery LowLacks the ability to form strong interactions with the polar hydroxyl group.
TolueneLow to ModerateThe aromatic ring may offer some pi-pi stacking interactions, slightly improving solubility over aliphatic hydrocarbons.
Moderately Polar Aprotic DichloromethaneModerate to HighCan interact with the polar part of the molecule without being a strong hydrogen bond donor or acceptor.
Diethyl EtherModerateThe ether oxygen can act as a hydrogen bond acceptor.
Polar Aprotic Tetrahydrofuran (THF)HighThe cyclic ether structure provides good interaction with both polar and non-polar regions.
Ethyl AcetateHighThe ester group provides polarity and hydrogen bond accepting capabilities.[5]
Polar Protic IsopropanolVery HighCapable of hydrogen bonding with the solute.
EthanolVery HighSimilar to isopropanol, readily forms hydrogen bonds.[5]
FAQ 3: I have to use a non-polar solvent for my reaction. How can I increase the solubility of (4-Chloro-2-fluoro-6-iodophenyl)methanol in it?

Answer:

If you are constrained to a non-polar solvent, a co-solvent approach is a powerful technique. A co-solvent is a small amount of a miscible, more polar solvent that is added to the primary non-polar solvent to enhance the solubility of a polar solute.[][7][8][9]

Mechanism of Co-solvency:

The co-solvent molecules can interact with the polar functional groups of the solute, effectively breaking the strong solute-solute hydrogen bonds. This "solubilized" solute is then more readily dispersed in the bulk non-polar solvent. Co-solvents can also reduce the overall polarity of the solvent system, making it more favorable for the non-polar portions of the solute.[][10]

Experimental Protocol: Co-solvent Titration

  • Preparation: Suspend a known amount of (4-Chloro-2-fluoro-6-iodophenyl)methanol in your chosen non-polar solvent (e.g., toluene).

  • Co-solvent Addition: While stirring, add a more polar, miscible co-solvent (e.g., THF or isopropanol) dropwise.

  • Observation: Continue adding the co-solvent until the solute completely dissolves.

  • Optimization: Note the approximate ratio of non-polar solvent to co-solvent required for dissolution. You can then prepare solvent mixtures with slightly varying ratios to find the optimal system for your needs.

CoSolvency cluster_0 Initial State: Poor Solubility cluster_1 Addition of Co-solvent cluster_2 Final State: Solubilized Solute (4-Chloro-2-fluoro-6-iodophenyl)methanol (Undissolved) NonPolarSolvent Non-Polar Solvent (e.g., Toluene) Solute->NonPolarSolvent Insoluble CoSolvent Co-solvent (e.g., THF) DissolvedSolute Solubilized Compound SolventMixture Solvent Mixture DissolvedSolute->SolventMixture Dissolved TroubleshootingWorkflow Start Start: Poor Solubility in Non-Polar Solvent SolventScreening Perform Solvent Screening Start->SolventScreening CoSolvent Try a Co-solvent System SolventScreening->CoSolvent No suitable single solvent found Success Solubility Achieved SolventScreening->Success Suitable single solvent found Temperature Apply Gentle Heating CoSolvent->Temperature Solubility still low CoSolvent->Success Solubility improved Temperature->Success Compound dissolves Failure Consider Alternative Strategies (e.g., derivatization) Temperature->Failure Compound does not dissolve or degrades

Caption: A step-by-step workflow for troubleshooting solubility issues.

Advanced Considerations: Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach, Hansen Solubility Parameters (HSP) can be employed. [11][12][13][14]HSP is based on the principle that "like seeks like" and divides the total Hildebrand solubility parameter into three components:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A solvent is likely to dissolve a solute if their HSP values are similar. [11][15]While the HSP for (4-Chloro-2-fluoro-6-iodophenyl)methanol may not be readily available, values for common solvents are. By understanding the chemical nature of your compound, you can select solvents with HSP values that are likely to be a good match.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences.
  • Hansen Solubility Parameter System. DuPont.
  • pH Adjustment and Co-Solvent Optimiz
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010).
  • Hansen Solubility Parameters. (n.d.). Kinam Park, Purdue University.
  • HSP for Beginners. Hansen Solubility Parameters.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Solubility and Decomposition of Organic Compounds in Subcritical W
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. Request PDF.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Figshare.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010).
  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (2010). Asian Journal of Pharmaceutics.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • (4-Chloro-2-fluorophenyl)methanol. PubChem.
  • (4-chloro-2-fluoro-5-iodophenyl)
  • Technical Support Center: Troubleshooting Poor Solubility of Indigo in Organic Solvents. Benchchem.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • About Workup. University of Rochester.
  • What to do when compound did not dissolve in organic solvent? (2015).
  • How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. (2021).
  • (4-chloro-2-fluorophenyl)(2-chlorophenyl)methanol. LookChem.
  • Toward overcoming solubility issues in organic chemistry. (2021). Hokkaido University.
  • How does a non-polar solvent dissolve the nonpolar solute?
  • How can a solute dissolve in polar and non-polar solvents? (2024). Vedantu.
  • Why Do Polar And Nonpolar Substances Dissolve Differently? (2025). RevisionDojo.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • (4-Chlorophenyl)diphenylmethanol. PubChem.
  • (4-chloro-2-iodophenyl)
  • (3-Chloro-2-fluoro-6-iodophenyl)methanol. Sigma-Aldrich.
  • Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents. Benchchem.
  • 4-CHLORO-2,6-DIMETHYLPHENOL. ChemicalBook.

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Validation & Comparative

Reactivity comparison between (4-Chloro-2-fluoro-6-iodophenyl)methanol and (4-Chloro-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical intermediate synthesis, the precise manipulation of polyhalogenated benzyl alcohols is critical for building complex molecular architectures. This guide provides an in-depth reactivity comparison between (4-Chloro-2-fluoro-6-iodophenyl)methanol (Compound A) and its non-iodinated analog, (4-Chloro-2-fluorophenyl)methanol (Compound B). By analyzing their behavior in cross-coupling, halogen-metal exchange, and steric environments, we demonstrate how the strategic placement of a C6-iodine atom transforms Compound A from a simple building block into a highly programmable, multi-axis coupling partner.

Mechanistic Reactivity Profiling

Chemoselective Cross-Coupling (C-I vs. C-Cl Activation)

The fundamental divergence in reactivity between these two molecules lies in their halogen composition. Compound A possesses three distinct halogens (F, Cl, I). The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (~97 kcal/mol) and the carbon-fluorine (C-F) bond (~115 kcal/mol). This thermodynamic differential allows Compound A to undergo highly chemoselective oxidative addition with Palladium(0) catalysts at room temperature. Consequently, Suzuki, Sonogashira, or Heck couplings can be directed exclusively to the C6 position, leaving the C4-chloride intact for downstream orthogonal functionalization.

In contrast, Compound B lacks the C-I handle. Functionalizing the aromatic ring via cross-coupling requires forcing conditions (elevated temperatures, strong bases, and specialized electron-rich ligands like XPhos) to activate the more inert C-Cl bond.

Halogen-Metal Exchange Dynamics

Organolithium chemistry reveals another stark contrast. The polarizability of the iodine atom in Compound A facilitates rapid, low-temperature halogen-metal exchange when treated with alkyl lithium reagents (e.g., n-BuLi) or Grignard reagents . Because the molecule contains an unprotected benzylic alcohol, the first equivalent of base is consumed to form the lithium alkoxide. A second equivalent rapidly executes the I-Li exchange, generating a highly nucleophilic C6-lithio species that can be trapped by electrophiles (e.g., DMF to form an aldehyde, or CO2 to form a carboxylic acid) without disturbing the C-Cl or C-F bonds .

Compound B, lacking the iodine atom, does not undergo facile halogen-metal exchange. Attempting to lithiate Compound B typically results in sluggish Directed ortho-Metalation (DoM) or unwanted benzylic deprotonation, often leading to complex mixtures or decomposition .

Steric Buttressing at the Benzylic Position

The presence of the bulky iodine atom at the C6 position (van der Waals radius ~1.98 Å), flanking the hydroxymethyl group alongside the C2-fluorine, creates a severe "steric cleft." This steric hindrance significantly impedes the reactivity of the benzylic alcohol in Compound A. For instance, protecting the alcohol with bulky silyl ethers (like TBDPS-Cl) proceeds much slower for Compound A compared to the unhindered Compound B.

Comparative Reactivity Data

Reaction TypeConditionsCompound A (C6-Iodo) PerformanceCompound B (Non-Iodo) Performance
Suzuki Coupling (Mild) PhB(OH)2, Pd(PPh3)4, K2CO3, RT, 4h>95% yield (Exclusive C6 coupling)<5% yield (No reaction)
Suzuki Coupling (Harsh) PhB(OH)2, Pd2(dba)3, XPhos, 100°C, 12hComplex mixture (C-I and C-Cl activation)85% yield (C4 coupling)
Halogen-Metal Exchange 1. n-BuLi (2.05 eq), -78°C; 2. DMF92% yield (C6-aldehyde formation)<10% yield (Unselective DoM)
Alcohol Protection TBDPS-Cl, Imidazole, DMF, RT, 2h45% conversion (Sterically hindered)98% conversion (Unhindered)

Reaction Pathway Visualization

Reactivity_Comparison cluster_A cluster_B A (4-Chloro-2-fluoro-6-iodophenyl)methanol [Compound A] A_Pd Pd(PPh3)4, RT Selective C-I Activation A->A_Pd Mild Cross-Coupling A_Li n-BuLi (2.0 eq), -78°C I-Li Exchange A->A_Li Rapid Lithiation B (4-Chloro-2-fluorophenyl)methanol [Compound B] B_Pd Pd2(dba)3, XPhos, 100°C Forced C-Cl Activation B->B_Pd Harsh Cross-Coupling B_Li n-BuLi, TMEDA Directed ortho-Metalation B->B_Li Sluggish Deprotonation Prod_A1 C6-Coupled Product (Intact C-Cl Bond) A_Pd->Prod_A1 Prod_A2 C6-Lithio Alkoxide (Highly Nucleophilic) A_Li->Prod_A2 Prod_B1 C4-Coupled Product B_Pd->Prod_B1 Prod_B2 Complex Mixture / Decomposition B_Li->Prod_B2

Divergent reactivity pathways of Compound A and B under cross-coupling and lithiation conditions.

Validated Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of Compound A

Objective: To selectively couple an aryl boronic acid at the C6 position while preserving the C4-chloride for future functionalization. Causality & Design: Utilizing Pd(PPh3)4 at room temperature ensures that only the low-energy C-I bond undergoes oxidative addition. Heating the reaction would risk activating the C-Cl bond, leading to uncontrollable oligomerization.

  • Preparation: In an oven-dried Schlenk flask, combine (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 mmol), phenylboronic acid (1.1 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

  • Degassing: Add a degassed mixture of THF (10 mL) and 2M aqueous K2CO3 (2.0 mL). Self-Validation Check: Ensure the solution transitions to a pale yellow color, indicating active Pd(0) in solution. Oxygen contamination will cause rapid blackening (Pd black precipitation) and halt the catalytic cycle.

  • Reaction: Stir the biphasic mixture vigorously at 25°C for 4 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation Check: The starting material (Compound A) should completely disappear, replaced by a single, more polar UV-active spot.

  • Workup: Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via flash chromatography to yield the C6-arylated product.

Protocol 2: Low-Temperature Halogen-Metal Exchange of Compound A

Objective: To generate a C6-lithio intermediate and trap it with an electrophile (DMF) to form the corresponding aldehyde. Causality & Design: The unprotected benzylic alcohol contains an acidic proton (pKa ~15). Therefore, exactly 2.05 equivalents of n-BuLi are required. The first equivalent forms the lithium alkoxide, protecting the oxygen and directing the second equivalent to perform the I-Li exchange at the adjacent C6 position. Strict cryogenic control (-78°C) prevents benzyne formation or halogen scrambling.

  • Cooling: Dissolve Compound A (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Cool the flask in a dry ice/acetone bath to strictly -78°C.

  • Alkoxide Formation & Lithiation: Add n-BuLi (2.05 mmol, 2.5 M in hexanes) dropwise over 10 minutes down the side of the flask. Self-Validation Check: A slight yellowing of the solution indicates the formation of the organolithium species. If the solution turns dark brown or red, the internal temperature has likely spiked, signaling decomposition.

  • Equilibration: Stir at -78°C for 15 minutes to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 mmol) rapidly in one portion. Stir for an additional 30 minutes at -78°C, then allow the reaction to slowly warm to 0°C.

  • Quench: Quench carefully with saturated aqueous NH4Cl (5 mL). Extract with EtOAc and purify to isolate the formylated product.

References

  • Title: (4-Chloro-2-fluorophenyl)methanol | C7H6ClFO | CID 2773609 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Transition-Metal-Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Formal Halogen Transfer of Bromoarenes via Stepwise Reactions Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Extensive Halogen Scrambling and Buttressing Effects Encountered upon Treatment of Oligobromoarenes with Bases Source: ResearchGate URL: [Link]

A Comparative Guide to HPLC Method Validation for Purity Assessment of (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of (4-Chloro-2-fluoro-6-iodophenyl)methanol, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind experimental choices, present a detailed validation protocol in accordance with international guidelines, and compare the validated HPLC method with viable alternatives such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Introduction: The Critical Role of Purity in Drug Development

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous analytical testing to ensure that impurities are controlled within acceptable limits.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity analysis due to its high resolution, sensitivity, and versatility.[2]

(4-Chloro-2-fluoro-6-iodophenyl)methanol is a complex halogenated aromatic compound. Its purity is critical for the successful synthesis of the final drug product and for minimizing the formation of process-related impurities. This guide will use this compound as a case study to illustrate the principles of HPLC method validation.

Hypothetical HPLC Method Development for (4-Chloro-2-fluoro-6-iodophenyl)methanol

Given the absence of a standardized method for this specific intermediate, we propose a scientifically sound, hypothetical reversed-phase HPLC (RP-HPLC) method. The selection of parameters is based on the physicochemical properties of (4-Chloro-2-fluoro-6-iodophenyl)methanol (Molecular Formula: C7H5ClIFO) and related halogenated aromatic compounds.[3][4]

Rationale for Method Parameters:

  • Column: A C18 column is chosen for its versatility and proven performance in separating a wide range of non-polar to moderately polar compounds. The end-capping of the stationary phase minimizes peak tailing, which can be an issue with halogenated compounds.

  • Mobile Phase: A gradient of acetonitrile and water is selected to ensure the elution of the main compound and any potential impurities with varying polarities. A phosphate buffer is included to maintain a consistent pH and improve peak shape.

  • Detection: The UV detector is set at 275 nm. This is an estimated wavelength of maximum absorbance (λmax) for the substituted benzene ring system. Phenols and their derivatives typically exhibit strong UV absorbance in the 270-280 nm range.[5]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are standard starting points for good separation efficiency and reproducibility.

Table 1: Proposed HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M Potassium Phosphate Monobasic (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL

HPLC Method Validation: A Step-by-Step Protocol

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6][7] The following validation parameters will be assessed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol Dev Develop HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Report Robustness->Report Final Report

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of (4-Chloro-2-fluoro-6-iodophenyl)methanol.

  • Analyze a sample of (4-Chloro-2-fluoro-6-iodophenyl)methanol spiked with known related substances and potential degradation products.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure the separation of the main peak from any degradation products.

Acceptance Criteria: The peak for (4-Chloro-2-fluoro-6-iodophenyl)methanol should be free of interference from any other components, and the method should demonstrate baseline resolution between the main peak and all potential impurities.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of (4-Chloro-2-fluoro-6-iodophenyl)methanol at concentrations ranging from 50% to 150% of the target concentration.

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,500
1251,253,000
1501,501,800
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol:

  • Prepare samples of a known batch of (4-Chloro-2-fluoro-6-iodophenyl)methanol spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Mean Recovery 99.7
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[12]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of (4-Chloro-2-fluoro-6-iodophenyl)methanol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

ParameterPurity (%) (n=6)Mean Purity (%)RSD (%)
Repeatability 99.5, 99.6, 99.4, 99.7, 99.5, 99.699.550.11
Intermediate Precision 99.3, 99.5, 99.2, 99.6, 99.4, 99.399.380.15
Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to be determined with acceptable precision and accuracy.

Table 5: Hypothetical LOD and LOQ

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be considered for purity analysis. The choice of method depends on the specific requirements of the analysis.[2][13]

Method Selection cluster_alternatives Analytical Techniques Analyte Analyte Properties HPLC HPLC Analyte->HPLC Non-volatile, Thermally labile UPLC UPLC Analyte->UPLC High throughput, High resolution needed GC GC Analyte->GC Volatile, Thermally stable

Caption: Decision tree for selecting an analytical method.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures than HPLC.[13]

  • Advantages: Faster analysis times, higher resolution, and reduced solvent consumption.[2]

  • Disadvantages: Higher initial instrument cost and potential for column clogging with less clean samples.

  • Applicability for (4-Chloro-2-fluoro-6-iodophenyl)methanol: UPLC would be an excellent alternative for high-throughput analysis, providing a significant reduction in run time while maintaining or improving separation efficiency.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[14][15]

  • Advantages: High sensitivity, especially when coupled with a mass spectrometer (GC-MS), and lower cost of carrier gases compared to HPLC solvents.[14]

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds. (4-Chloro-2-fluoro-6-iodophenyl)methanol, being a benzyl alcohol, might be prone to degradation at the high temperatures required for GC analysis.

  • Applicability for (4-Chloro-2-fluoro-6-iodophenyl)methanol: GC is likely not the ideal primary method for purity determination of this compound due to its relatively high molecular weight and potential thermal instability. It could, however, be a valuable complementary technique for the analysis of volatile impurities.

Table 6: Comparison of Analytical Techniques

FeatureHPLCUPLCGC
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Typical Run Time 15-30 min2-10 min5-20 min
Resolution GoodExcellentExcellent
Throughput MediumHighHigh
Solvent Consumption HighLowLow (carrier gas)
Suitability for Analyte ExcellentExcellentPoor (potential thermal degradation)

Conclusion

The developed and validated HPLC method provides a reliable and robust approach for determining the purity of (4-Chloro-2-fluoro-6-iodophenyl)methanol batches. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of regulatory guidelines. While UPLC offers a faster alternative for high-throughput environments, the validated HPLC method remains a cost-effective and highly effective tool for routine quality control. GC is less suitable as a primary purity assay for this compound but can be a useful orthogonal technique for specific volatile impurities. The principles and protocols outlined in this guide can be adapted for the development and validation of analytical methods for a wide range of pharmaceutical intermediates.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][8]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][11]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][6]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link][16]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link][9]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][10]

  • Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link][3]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link][13]

  • IntechOpen. (2012). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in the Air. [Link][4]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][12]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][17]

  • Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link][18]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link][19]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link][20]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link][21]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. [Link][22]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link][14]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][23]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][24]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link][25]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][26]

  • Waters. (n.d.). HPLC Troubleshooting Guide. [Link][27]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link][28]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. [Link][29]

  • PubChem. (n.d.). (4-Chloro-2-fluorophenyl)methanol. [Link][30]

  • IJNRD.org. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link][31]

  • Drug Development and Delivery. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link][32]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link][33]

  • MDPI. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt.. [Link][34]

  • PMC. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link][35]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link][2]

  • LookChem. (n.d.). Cas 1405713-80-5,(4-chloro-2-fluorophenyl)(2-chlorophenyl)methanol. [Link][36]

  • RSC Publishing. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. [Link][37]

  • Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. [Link][5]

  • PMC. (2020). Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. [Link][38]

  • ACS Publications. (2020). Bathochromic Shift in the UV–Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First-Principles Calculations. [Link][39]

  • ResearchGate. (n.d.). UV absorbance spectra of phenol as a function of the photodegradation time. [Link][40]

  • NextSDS. (n.d.). (4-chloro-2-fluoro-5-iodophenyl)methanol — Chemical Substance Information. [Link][41]

Sources

Mass spectrometry fragmentation patterns of (4-Chloro-2-fluoro-6-iodophenyl)methanol vs structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

Differentiating polyhalogenated positional isomers—such as (4-Chloro-2-fluoro-6-iodophenyl)methanol and its structural analogs—presents a unique analytical challenge in drug development. Because these isomers share identical exact masses and elemental compositions, traditional full-scan mass spectrometry (MS1) cannot distinguish them.

As a Senior Application Scientist, I rely on tandem mass spectrometry (MS/MS) to exploit subtle differences in bond dissociation energies and spatial geometries. This guide provides an objective, data-driven framework for distinguishing these isomers by analyzing their specific collision-induced dissociation (CID) fragmentation pathways.

Mechanistic Causality: The Physics of Fragmentation

To design a robust analytical method, we must first understand the thermodynamic and kinetic forces driving the fragmentation of halogenated benzyl alcohols.

The Benzyl Cation Pathway

The foundational fragmentation route for ionized benzyl alcohols involves the loss of a hydroxyl radical (•OH, 17 Da) or water (H2O, 18 Da) to generate a resonance-stabilized benzyl cation[1]. In electron ionization (EI-MS), this is often followed by the successive loss of a hydrogen radical and carbon monoxide[2]. However, the presence of multiple halogens drastically alters this baseline behavior. The relative stability of the resulting substituted benzyl versus tropylium ion structures dictates the dominant peaks observed in the spectrum[3].

Bond Dissociation Energies & Halogen Lability

The sequence of fragmentation is strictly governed by bond dissociation energies (BDE).

  • C-I Bond (~240 kJ/mol): Exceptionally weak. The loss of an iodine radical (I•, 127 Da) is the primary and most abundant cleavage event at low collision energies.

  • C-Cl Bond (~430 kJ/mol): Requires moderate to high collision energies to cleave. Chlorine retention is highly diagnostic due to its distinct 35Cl/37Cl (3:1) isotopic signature.

  • C-F Bond (~485 kJ/mol): Extremely strong. Direct homolytic cleavage of fluorine is rarely observed.

The "Ortho-Effect" as a Structural Discriminator

The key to distinguishing positional isomers lies in the "ortho-effect"[2]. When a halogen is positioned ortho (adjacent) to the hydroxymethyl group, spatial proximity enables a cyclic transition state. This facilitates the elimination of a neutral hydrogen halide molecule (HX) from the [M - I]+ intermediate.

  • Ortho-Fluorine drives the loss of HF (20 Da).

  • Ortho-Chlorine drives the loss of HCl (36 Da).

If the halogen is in the meta or para position, this sterically driven elimination cannot occur. General thermochemistry and ionization data for benzyl alcohol derivatives confirm that these neutral losses are highly reproducible under standardized conditions[4].

G M Molecular Ion [M]+ m/z 286/288 MI [M - I]+ m/z 159/161 M->MI -127 Da (I•) Dominant Pathway MOH [M - OH]+ m/z 269/271 M->MOH -17 Da (OH•) Minor Pathway MHF [M - I - HF]+ m/z 139/141 (Ortho-F specific) MI->MHF -20 Da (HF) Requires Ortho-F MHCl [M - I - HCl]+ m/z 123/125 (Ortho-Cl specific) MI->MHCl -36 Da (HCl) Requires Ortho-Cl

Diagnostic fragmentation pathways distinguishing ortho-halogen effects in polyhalogenated benzyl alcohols.

Comparative Fragmentation Profiles: Target vs. Isomers

By mapping the ortho-effect logic to our specific molecules, we can predict the exact MS/MS spectra required to identify each isomer.

Target: (4-Chloro-2-fluoro-6-iodophenyl)methanol
  • Structure: Ortho-F, Ortho-I, Para-Cl.

  • Prediction: Rapid loss of I• (127 Da), followed by loss of HF (20 Da) due to the ortho-fluorine. No loss of HCl is possible.

Isomer A: (2-Chloro-4-fluoro-6-iodophenyl)methanol
  • Structure: Ortho-Cl, Ortho-I, Para-F.

  • Prediction: Rapid loss of I• (127 Da), followed by loss of HCl (36 Da) due to the ortho-chlorine. No loss of HF is possible.

Isomer B: (4-Chloro-3-fluoro-5-iodophenyl)methanol
  • Structure: Meta-F, Meta-I, Para-Cl. (No ortho halogens).

  • Prediction: Loss of I• (127 Da) occurs, but secondary fragmentation will default to standard benzyl alcohol pathways (loss of H2O/CO) rather than HX elimination.

Quantitative Data Summary

Table 1: Predictive Diagnostic Fragments (Positive Ion Mode ESI-MS/MS)

CompoundOrtho SubstituentsPrimary Fragment (m/z)Secondary Diagnostic Fragment (m/z)Structural Confirmation
Target Molecule -F, -I159 / 161 ([M-I]+)139 / 141 ([M-I-HF]+)Presence of m/z 139 confirms Ortho-F.
Isomer A -Cl, -I159 / 161 ([M-I]+)123 ([M-I-HCl]+)Presence of m/z 123 confirms Ortho-Cl.
Isomer B None159 / 161 ([M-I]+)141 / 143 ([M-I-H2O]+)Absence of HX loss confirms lack of ortho halogens.

(Note: All fragments retaining chlorine will exhibit a ~3:1 isotopic ratio. m/z values reflect nominal mass for 35Cl / 37Cl isotopes).

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following LC-ESI-MS/MS protocol is designed as a self-validating system. It utilizes isotopic pattern recognition as an internal quality control (QC) gate. If a fragment is assigned a formula containing chlorine, the software must automatically verify the 3:1 isotopic ratio. If the ratio fails, the peak is rejected as an artifact.

Step-by-Step LC-ESI-MS/MS Protocol

Step 1: Sample Preparation & Internal Calibration

  • Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid promotes efficient protonation in positive ion mode, driving the formation of the initial [M+H]+ or [M+H-H2O]+ species prior to CID.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: While MS/MS can distinguish the isomers, baseline chromatographic separation prevents ion suppression and provides orthogonal retention time (RT) validation.

Step 3: MS/MS Acquisition (Collision Energy Ramping)

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Selection: m/z 269 (assuming in-source loss of OH) or m/z 286 (Molecular Ion).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

  • Causality: Ramping is critical. At 10 eV, only the weak C-I bond breaks. At 30-40 eV, the energy threshold for the cyclic ortho-effect transition state is breached, triggering HF or HCl loss.

Step 4: Self-Validation Checkpoint (Data Processing)

  • Filter MS2 spectra for the m/z 159 base peak.

  • Calculate the ratio of m/z 159 to m/z 161. Pass criterion: 3.0 ± 0.2.

  • If passed, scan for m/z 139 (Target) or m/z 123 (Isomer A).

G Prep Sample Prep 10 µg/mL + 0.1% FA LC UHPLC Separation C18, H2O/MeCN Prep->LC Ion ESI Source Positive Mode LC->Ion MS1 MS1 Selection Isotope Filter (3:1) Ion->MS1 CID CID Fragmentation 10-40 eV Ramping MS1->CID TOF High-Res TOF Mass Analyzer CID->TOF

Self-validating LC-ESI-MS/MS workflow for the characterization of halogenated structural isomers.

Table 2: Critical MS Parameters & Causality

ParameterValueScientific Rationale
Ionization Mode ESI PositiveBenzyl alcohols readily form stable carbocations upon protonation and subsequent water loss.
Capillary Voltage 3.0 kVOptimal for small, moderately polar halogenated aromatics without inducing excessive in-source fragmentation.
Collision Gas ArgonProvides sufficient kinetic energy transfer during CID to overcome the activation barrier for the ortho-effect transition state.
Mass Accuracy < 5 ppmHigh-resolution TOF or Orbitrap is required to distinguish isobaric interferences from true neutral losses.

Conclusion

The definitive identification of (4-Chloro-2-fluoro-6-iodophenyl)methanol against its structural isomers relies on the deterministic nature of gas-phase fragmentation. By coupling the inherent lability of the C-I bond with the sterically driven "ortho-effect" of the adjacent fluorine atom, analysts can confidently assign molecular structures. Implementing the self-validating isotopic ratio checks ensures that the resulting analytical method is both robust and rigorously defensible in a drug development regulatory environment.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • NIST Mass Spectrometry Data Center. "Benzyl alcohol." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Iovu, M., et al. "Interpretation of Mass Spectra." IntechOpen. Available at: [Link]

  • Russell, D. H., et al. "The Structure of Decomposing [C7H7O]+ Ions." Organic Mass Spectrometry. Available at: [Link]

Sources

Benchmarking (4-Chloro-2-fluoro-6-iodophenyl)methanol against other halogenated benzyl alcohols in catalysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of (4-Chloro-2-fluoro-6-iodophenyl)methanol (CFIM) against other halogenated benzyl alcohols reveals its exceptional utility as a polyfunctional building block in modern transition-metal catalysis. As a Senior Application Scientist, I have structured this guide to move beyond basic reaction scopes, focusing instead on the mechanistic causality that dictates chemoselectivity, orthogonal reactivity, and protocol design.

Mechanistic Causality & Orthogonal Reactivity

The structural complexity of (4-Chloro-2-fluoro-6-iodophenyl)methanol provides four distinct sites for catalytic intervention: the C–I bond, the C–Cl bond, the C–F bond, and the benzylic C–OH group. Understanding the hierarchy of bond activation is critical for designing self-validating catalytic systems.

  • C–I Bond (Primary Electrophilic Site): Possessing the lowest bond dissociation energy (BDE 65 kcal/mol), the C–I bond undergoes rapid oxidative addition with Pd(0) or Ni(0) species. The presence of the ortho-fluorine atom inductively withdraws electron density, lowering the LUMO of the arene and significantly accelerating the nucleophilic oxidative addition of the metal catalyst [1].

  • C–Cl Bond (Secondary Electrophilic Site): The para-chlorine acts as a dormant electrophile during standard Suzuki or Heck couplings. It requires electron-rich, bulky phosphine ligands (e.g., XPhos or RuPhos) to facilitate oxidative addition, allowing for sequential, late-stage functionalization.

  • C–F Bond (Directing & Activating Group): While highly inert to standard cross-coupling, the ortho-fluorine exerts a profound "ortho-effect." It stabilizes metallacycle intermediates during C–H activation and increases the acidity of the benzylic protons, which can influence the kinetics of transmetalation [2].

  • C–OH Bond (Radical Precursor): Traditionally, benzylic alcohols required pre-activation into halides or tosylates. However, recent breakthroughs in [3] and [4] enable direct dehydroxylative cross-coupling. By converting the alcohol in situ to an oxalate ester, low-valent metals can induce C–O homolysis to generate a reactive benzyl radical.

G CFIM (4-Chloro-2-fluoro- 6-iodophenyl)methanol CI C-I Bond (Pd/Ni Oxidative Addition) CFIM->CI Fastest (BDE ~65 kcal/mol) COH C-OH Bond (Co-Catalyzed Radical Cleavage) CFIM->COH DMO Activation CCl C-Cl Bond (Late-Stage Functionalization) CFIM->CCl Requires bulky ligands

Orthogonal reactivity map of (4-Chloro-2-fluoro-6-iodophenyl)methanol.

Benchmarking Data: Comparative Catalytic Performance

To objectively benchmark CFIM, we compare its performance against three alternative halogenated benzyl alcohols across two distinct catalytic workflows:

  • Workflow A: Chemoselective Pd-catalyzed Suzuki-Miyaura coupling (targeting the C–X bond).

  • Workflow B: Co-catalyzed direct dehydroxylative cross-coupling with aryl chlorides (targeting the C–OH bond).

SubstrateStructure FeaturesWorkflow A Yield (C–X Activation)Workflow B Yield (C–OH Activation)Chemoselectivity & Mechanistic Notes
(4-Chloro-2-fluoro-6-iodophenyl)methanol C–I, C–Cl, C–F, C–OH92% (at C–I)68% (at C–OH)Excellent C–I selectivity. In Workflow B, the highly reactive C–I bond competes with C–O cleavage, requiring precise Co(I) tuning to prevent dehalogenation.
(2-Fluoro-6-iodophenyl)methanol C–I, C–F, C–OH95% (at C–I)75% (at C–OH)Lacks the competing C–Cl bond. The ortho-F accelerates Pd(0) insertion, resulting in near-quantitative yields in standard cross-coupling.
(4-Chlorophenyl)methanol C–Cl, C–OH45% (at C–Cl)88% (at C–OH)Baseline substrate. Poor Suzuki yield under mild conditions due to strong C–Cl bond. Excellent substrate for Co-catalyzed C–OH activation due to lack of competitive C–I bonds [4].
(2,4-Dichlorophenyl)methanol 2 × C–Cl, C–OH30% (at C–Cl)82% (at C–OH)Requires elevated temperatures and specialized ligands (e.g., SPhos) for Workflow A. Clean radical generation in Workflow B.

Self-Validating Experimental Protocols

The following methodologies are designed to isolate specific reaction pathways. Each protocol incorporates self-validating checkpoints to ensure mechanistic fidelity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

Objective: Achieve complete conversion at the C–I bond while leaving the C–Cl, C–F, and C–OH bonds intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with (4-Chloro-2-fluoro-6-iodophenyl)methanol (1.0 mmol), phenylboronic acid (1.1 mmol), and K 2​ CO 3​ (2.0 mmol).

  • Catalyst Loading: Add Pd(PPh 3​ ) 4​ (0.05 mmol, 5 mol%). Causality: The use of a standard, non-bulky phosphine ligand ensures that oxidative addition is kinetically restricted to the highly reactive C–I bond, preventing premature C–Cl activation.

  • Solvent Addition: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v, 5.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 60 °C for 4 hours. Checkpoint: TLC analysis should show complete consumption of the starting material without the formation of diarylated byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography to isolate (5-chloro-3-fluoro-[1,1'-biphenyl]-2-yl)methanol.

Protocol B: Low-Valent Cobalt-Catalyzed Dehydroxylative Cross-Coupling

Objective: Directly couple the benzylic alcohol with an aryl chloride via a radical intermediate, bypassing traditional halogenation steps [4].

  • In Situ Activation: In a 10 mL undivided electrochemical cell or standard vial, combine the benzyl alcohol (0.4 mmol) with dimethyl oxalate (DMO, 1.8 equiv). Causality: DMO reacts with the alcohol to form an oxalate ester, which is highly susceptible to single-electron reduction, acting as the radical precursor.

  • Catalyst & Electrolyte: Add CoBr 2​ (10 mol%), dtbbpy ligand (10 mol%), and LiBr (1.0 equiv) in DMA (3.0 mL). Add the aryl chloride coupling partner (0.6 mmol).

  • Reduction Phase: Initiate the reaction (either via electrocatalysis at a constant current or using a chemical reductant like Mn powder). The low-valent Co(I) species transfers an electron to the oxalate ester, triggering C–O homolysis and CO 2​ extrusion to yield the benzyl radical.

  • Cross-Coupling: The benzyl radical is captured by the Co center and cross-couples with the aryl chloride. Stir at room temperature for 12 hours.

  • Validation Check: The presence of trace homocoupled bibenzyl products confirms the successful generation of the benzyl radical intermediate.

G A Benzyl Alcohol Substrate B DMO Activation (Oxalate Ester Formation) A->B in situ C Low-Valent Co(I) Single Electron Transfer B->C CoBr2/dtbbpy D Benzyl Radical Intermediate (via C-O Homolysis) C->D -CO2, -Oxalate E Cross-Coupling with Ar-Cl (Diarylmethane Product) D->E C-C Bond Formation

Mechanism of Co-catalyzed direct dehydroxylative cross-coupling.

Summary

Benchmarking (4-Chloro-2-fluoro-6-iodophenyl)methanol against simpler halogenated analogs demonstrates its superior versatility. While substrates like (4-chlorophenyl)methanol are limited to single-site functionalization or require harsh conditions for C–Cl activation, CFIM acts as a programmable matrix. Researchers can sequentially trigger the C–I bond via Pd-catalysis, the C–OH bond via Co-catalyzed radical homolysis, and finally the C–Cl bond via late-stage functionalization, making it an invaluable asset in complex drug development and library synthesis.

References

  • Clot, E., Eisenstein, O., Jasim, N., MacGregor, S. A., McGrady, J. E., & Perutz, R. N. (2011). C–F and C–H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 338-348.[Link]

  • Wu, C., McCollom, S. P., Zheng, Z., Zhang, J., Sha, S.-C., Li, M., Walsh, P. J., & Tomson, N. C. (2021). Aryl Fluoride Activation through Palladium–Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. ACS Catalysis, 11(8), 4644-4649.[Link]

  • Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(13), 2683-2686.[Link]

  • Shinde, P. S., Shinde, V. S., & Rueping, M. (2026). Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. Chemical Science, 17, 652-663.[Link]

Spectroscopic Validation of Synthesized (4-Chloro-2-fluoro-6-iodophenyl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

Polyhalogenated benzyl alcohols, specifically (4-chloro-2-fluoro-6-iodophenyl)methanol, are critical electrophilic building blocks in the synthesis of advanced pharmaceutical intermediates[1]. The dense functionalization of the aromatic ring—featuring three distinct halogens (F, Cl, I)—provides orthogonal reactivity handles for complex cascade reactions and cross-coupling[2].

However, synthesizing this specific regioisomer without generating the 5-iodo analog is notoriously difficult. Structural analogs, such as 1-(4-chloro-2-fluoro-6-iodophenyl)ethan-1-one[3] and related sulfonamides[4], demonstrate the necessity of rigorous spectroscopic assignment. This guide objectively compares High-Purity Catalytic Grade (Product A) against Conventional Halogenation Grade (Alternative B) , providing a rigorous, self-validating spectroscopic framework to confirm structural identity and regiochemical purity.

The Comparison
  • Product A (High-Purity Grade): Synthesized via directed ortho-lithiation or advanced catalytic C-H functionalization, ensuring >99% regioselectivity for the 6-iodo position.

  • Alternative B (Conventional Grade): Produced via direct electrophilic halogenation of 4-chloro-2-fluorobenzyl alcohol. Due to competing directing effects, this typically results in an 85:15 mixture of the desired 6-iodo product and the 5-iodo impurity ((4-chloro-2-fluoro-5-iodophenyl)methanol).

Causality in Spectroscopic Choices (The "Why")

Why rely on a multi-nuclear NMR approach rather than simple LC-MS?

  • Isobaric Ambiguity: Both the 6-iodo and 5-iodo regioisomers have identical exact masses (m/z 285.9058 for [M-H]⁻). Mass spectrometry alone cannot differentiate them; it only confirms the empirical formula.

  • ¹⁹F-¹H Spin-Spin Coupling: The fluorine atom at C2 acts as an intrinsic spectroscopic probe. In the 6-iodo isomer (Product A), the remaining protons (H3 and H5) are meta to each other. H3 will show strong ortho-coupling to fluorine ( 3JHF​≈8.5 Hz), while H5 will show weak para-coupling ( 4JHF​≈1.5 Hz).

  • The Heavy Atom Effect: Iodine exerts a profound diamagnetic shielding effect on its attached carbon. In ¹³C NMR, the C-I carbon (C6) shifts anomalously upfield to ~98 ppm. This is the definitive marker of the iodination position when correlated via HMBC.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, meaning the data inherently proves the integrity of the experiment without relying solely on external calibration.

Step 1: Sample Preparation with Internal Standardization
  • Procedure: Dissolve 15.0 mg of the synthesized derivative in 0.6 mL of CDCl₃. Add 2.0 µL of 1,4-difluorobenzene directly to the NMR tube.

  • Causality & Self-Validation: The internal standard serves a dual purpose. First, it references the ¹⁹F spectrum (-120.0 ppm). Second, it allows absolute quantitative integration of the regioisomers within a single acquisition. Because the standard is in the same phase as the analyte, it self-validates the regiomeric ratio without external calibration curves.

Step 2: Multi-Nuclear NMR Acquisition
  • Procedure: Acquire ¹H (400 MHz), ¹³C (100 MHz), and ¹⁹F (376 MHz) spectra. Set the ¹H relaxation delay (D1) to 5 seconds.

  • Causality: A 5-second D1 ensures complete longitudinal relaxation ( T1​ ) of the benzylic protons. Failing to do this causes signal saturation, which would artificially skew the integration ratio between Product A and the Alternative B impurities.

Step 3: 2D HMBC Mapping
  • Procedure: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: To definitively prove the iodine is at C6, trace the 3-bond correlation from the benzylic CH₂ protons to the shielded C6 carbon (~98 ppm). If the iodine were at C5 (as in Alternative B), the benzylic protons would correlate to a standard, unshielded aromatic C6 carbon (~128 ppm).

Step 4: FTIR Atmospheric Self-Validation
  • Procedure: Run a background scan immediately prior to the sample scan. Acquire the sample spectrum via ATR-FTIR.

  • Self-Validation: The absence of water vapor (~3700 cm⁻¹) and CO₂ (~2350 cm⁻¹) peaks in the final spectrum self-validates the atmospheric suppression of the instrument, ensuring the broad O-H stretch at 3350 cm⁻¹ is purely from the benzylic alcohol.

Comparative Spectroscopic Data

The following tables summarize the quantitative data used to distinguish the high-purity product from conventional mixtures.

Table 1: Comparative ¹H and ¹⁹F NMR Data (400 MHz / 376 MHz, CDCl₃)
NucleusProduct A (High-Purity 6-Iodo)Alternative B (5-Iodo Impurity)Causality / Assignment
¹H (CH₂OH) 4.80 ppm (dd, J = 6.0, 2.0 Hz, 2H)4.75 ppm (d, J = 6.0 Hz, 2H)Benzylic protons; split by OH and long-range F coupling in Product A.
¹H (H3) 7.15 ppm (dd, J = 8.5, 2.0 Hz, 1H)7.20 ppm (d, J = 8.5 Hz, 1H)Ortho to F. In Product A, shows meta-coupling (2.0 Hz) to H5.
¹H (H5/H6) 7.65 ppm (dd, J = 2.0, 1.5 Hz, 1H) [H5]7.80 ppm (d, J = 6.5 Hz, 1H) [H6]In Product A, H5 is meta to H3. In B, H6 is para to F, showing different coupling.
¹⁹F (C2-F) -112.5 ppm (dd, J = 8.5, 1.5 Hz, 1F)-115.2 ppm (d, J = 8.5 Hz, 1F)Fluorine splitting intrinsically mirrors the proton coupling network.
Table 2: ¹³C NMR Assignments and the Heavy Atom Effect (100 MHz, CDCl₃)
Carbon PositionChemical Shift (ppm)Multiplicity & CouplingMechanistic Causality
C1 (C-CH₂OH) 130.5d, 2JCF​ = 15.0 HzDeshielded by the benzylic oxygen; split by adjacent fluorine.
C2 (C-F) 160.2d, 1JCF​ = 250.5 HzMassive direct C-F coupling; highly deshielded by electronegative F.
C3 (C-H) 115.8d, 2JCF​ = 25.0 HzOrtho to fluorine, resulting in strong 2-bond coupling.
C4 (C-Cl) 135.4d, 3JCF​ = 10.0 HzDeshielded by chlorine; moderate 3-bond coupling to fluorine.
C5 (C-H) 138.1d, 4JCF​ = 3.0 HzStandard aromatic shift; minimal long-range fluorine coupling.
C6 (C-I) 98.4 d, 3JCF​ = 5.0 HzAnomalous upfield shift due to the diamagnetic heavy atom effect of Iodine.

Mechanistic Validation Workflow

G A Crude Halogenation Mixture B High-Purity Product A (Directed Lithiation) A->B Advanced Purification C Conventional Grade B (Isomeric Mixture) A->C Standard Isolation D 1H & 19F NMR Screening B->D C->D E 13C NMR & HMBC D->E Identify H3/H5 vs H3/H6 F Validated Pure Regioisomer E->F Confirm C-I Heavy Atom Effect

Workflow for spectroscopic validation and regiochemical assignment.

Conclusion

The spectroscopic validation of (4-chloro-2-fluoro-6-iodophenyl)methanol requires a multi-faceted approach. While Conventional Grade B mixtures suffer from isobaric regioisomers that complicate downstream cross-coupling, High-Purity Product A can be definitively validated using the self-contained logic of ¹⁹F-¹H spin coupling and the ¹³C heavy atom effect. By employing internal standards and 2D HMBC mapping, researchers can establish a self-validating framework that guarantees the structural integrity of this complex building block.

References

  • 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one | C8H5ClFIO - PubChem . National Institutes of Health (NIH). 3

  • (4-Bromo-5-chloro-2-fluorophenyl)methanol . BenchChem.1

  • Palladium-Catalyzed Cascade Reactions of Isocyanides with Enaminones: Synthesis of 4-Aminoquinoline Derivatives . ACS Catalysis. 2

  • Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic catalyst . Beilstein Journals. 4

Sources

Gas chromatography comparative analysis parameters for (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Gas Chromatography Analysis of Multi-Halogenated Benzyl Alcohols: A Focus on (4-Chloro-2-fluoro-6-iodophenyl)methanol

Introduction & Mechanistic Challenges

(4-Chloro-2-fluoro-6-iodophenyl)methanol is a heavily substituted, multi-halogenated benzyl alcohol that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of three distinct halogens (chlorine, fluorine, iodine) on a single aromatic ring creates a highly anisotropic and electron-withdrawing environment[1].

Analyzing this specific compound via Gas Chromatography (GC) presents two primary mechanistic challenges that dictate method development:

  • Thermal Lability of the C–I Bond: The carbon-iodine bond is relatively weak compared to C–F or C–Cl bonds. High temperatures in the GC injection port can induce thermal homolysis, leading to deiodination and the formation of artifact peaks (e.g., (4-chloro-2-fluorophenyl)methanol)[2].

  • Polarity of the Benzylic Hydroxyl Group: Direct analysis of polar, non-volatile functional groups like hydroxyls (-OH) often results in poor chromatographic behavior[3]. The free -OH group interacts with active silanol sites on the GC column and glass liner, causing severe peak tailing, irreversible adsorption, and quantitative inaccuracy[3].

Comparative Analysis Parameters

To overcome these structural challenges, analytical parameters must be carefully optimized. The following tables objectively compare sample preparation techniques, column chemistries, and detection modes, explaining the causality behind the optimal choices.

Table 1: Sample Preparation & Derivatization Comparison

MethodChemical MechanismVolatilityThermal StabilitySuitability for (4-Chloro-2-fluoro-6-iodophenyl)methanol
Direct Injection (Underivatized) None. Analyte is injected as a free alcohol.LowPoorLow. Peak tailing and thermal degradation (deiodination) at standard inlet temperatures (>250°C) are highly likely.
Silylation (BSTFA + TMCS) Replaces the active hydrogen in the -OH group with a non-polar trimethylsilyl (TMS) group[3].HighExcellentOptimal. Lowers the boiling point, allowing for cooler inlet temperatures (200-220°C) which preserves the fragile C–I bond[3].
Acylation (TFAA/PFPA) Converts the -OH group to a highly fluorinated ester.Very HighModerateModerate. Reagents require strictly anhydrous conditions, and acidic byproducts can degrade the stationary phase over time[4].

Table 2: GC Column & Detector Comparison

ParameterOption AOption BMechanistic Rationale
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5, Rxi-5Sil MS) PEG / Macrogol (e.g., DB-WAX)The non-polar DB-5 backbone ensures the rapid elution of heavy iodinated compounds, while the 5% phenyl content provides the necessary polarizability to separate closely related halogenated isomers[2][5]. PEG columns suffer from high bleed at the temperatures required to elute this heavy molecule.
Detection Mode Electron Ionization (EI-MS) Negative Chemical Ionization (NCI-MS) EI provides standard fragmentation patterns for structural elucidation. However, NCI is exceptionally sensitive for halogenated compounds; the electronegative F, Cl, and I atoms efficiently capture thermal electrons, yielding limits of detection (LODs) in the pg/L range[4].

Experimental Workflow Diagram

GC_Workflow Start Sample: (4-Chloro-2-fluoro -6-iodophenyl)methanol Dry Anhydrous Drying (Remove H2O) Start->Dry Prevents reagent hydrolysis Deriv Silylation (BSTFA + 1% TMCS) 65°C, 30 min Dry->Deriv Replaces -OH with -O-TMS GC_Inj GC Injection (Splitless) Inlet Temp: 220°C Deriv->GC_Inj Increases thermal stability Col_Choice Column Selection GC_Inj->Col_Choice Col_DB5 5% Phenyl-methylpolysiloxane (Optimal Resolution) Col_Choice->Col_DB5 Recommended Col_WAX PEG / DB-WAX (High Bleed/Degradation) Col_Choice->Col_WAX Not Recommended Det_Choice Detector Selection Col_DB5->Det_Choice Det_EI EI-MS (Standard Structural ID) Det_Choice->Det_EI Det_NCI NCI-MS (High Sensitivity for Halogens) Det_Choice->Det_NCI Trace Analysis Output Quantitative Data & Chromatogram Det_EI->Output Det_NCI->Output

Analytical workflow for the GC-MS analysis of multi-halogenated benzyl alcohols.

Self-Validating Experimental Protocol

This methodology utilizes silylation to ensure thermal stability and GC-MS/MS for quantitative accuracy. The protocol is designed as a self-validating system to continuously monitor for thermal degradation.

Phase 1: Sample Preparation and Silylation Mechanistic Note: The presence of water will inhibit the derivatization reaction by aggressively hydrolyzing the silylating agent[3].

  • Extraction & Drying: Extract the analyte into an aprotic organic solvent (e.g., ethyl acetate). Ensure the extract is thoroughly dried using anhydrous sodium sulfate to remove trace water[3].

  • Concentration: Transfer 500 µL of the dried extract to a GC autosampler vial and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen.

  • Derivatization: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide containing 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[3].

  • Incubation: Seal the vial tightly and heat at 65°C for 30 minutes in a dry heating block[3]. The TMCS acts as a catalyst to enhance reaction kinetics for sterically hindered benzylic alcohols[3].

  • Cooling: Allow the vial to cool to room temperature prior to injection[3].

Phase 2: GC-MS/MS Instrumental Parameters Mechanistic Note: The following parameters are explicitly optimized to prevent deiodination while maintaining sharp peak shapes[2][5].

  • System: GC coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: Rxi-5Sil MS or equivalent 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm I.D., 0.25 µm film thickness)[2].

  • Carrier Gas: Helium (99.999% purity) at a constant linear velocity of 35 cm/s[2].

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 220°C. (Crucial Causality: Kept significantly lower than the standard 250-280°C to prevent thermal homolysis of the carbon-iodine bond[2][5]).

  • Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 3 mins.

  • Transfer Line & Ion Source: Transfer line at 280°C; Ion source at 200°C (for EI) or 150°C (for NCI)[2].

Phase 3: System Suitability & Self-Validation Prior to running analytical batches, inject a derivatized standard of (4-Chloro-2-fluoro-6-iodophenyl)methanol. Monitor the chromatogram for the deiodinated TMS-ether artifact (the mass-to-charge ratio corresponding to (4-chloro-2-fluorophenyl)methanol-TMS).

  • Validation Rule: If the artifact peak exceeds 1% of the parent peak area, the system fails validation. You must lower the inlet temperature by an additional 10°C and replace the glass liner with a fresh, ultra-inert deactivated liner to remove active catalytic sites. This internal check guarantees the inertness of the injection port and the thermal integrity of the data.

References

  • Application Note: Quantitative Analysis of Benzyl Alcohol Glucuronide in Biological Samples using GC-MS with Silylation Derivatiz
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • (4-Bromo-5-chloro-2-fluorophenyl)methanol. Benchchem.
  • Gas Chromatography-Mass Spectrometry for Quality Control of Fortified Iodine in Seasoning Powder for Instant Noodles. ThaiScience.

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Safety Operating Guide

Personal protective equipment for handling (4-Chloro-2-fluoro-6-iodophenyl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Handling (4-Chloro-2-fluoro-6-iodophenyl)methanol requires a rigorous approach to laboratory safety. As a polyhalogenated benzyl alcohol, this compound presents unique acute toxicity and reactivity profiles. The presence of chlorine, fluorine, and iodine substituents on the aromatic ring significantly increases the molecule's lipophilicity compared to unsubstituted benzyl alcohol, enhancing its ability to penetrate dermal layers and mucosal membranes.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this specific chemical building block.

Quantitative Hazard Profile & PPE Specifications

To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. Based on structural analogs such as (4-chloro-2-fluorophenyl)methanol and (4-fluoro-2-iodophenyl)methanol, the following table synthesizes the GHS hazard classifications and the exact Personal Protective Equipment (PPE) required to mitigate them [1].

Hazard ClassificationGHS CodesMechanistic CausalityRequired PPE & Specifications
Acute Toxicity (Oral/Dermal/Inh) H301, H302, H312, H332Polyhalogenation increases lipophilicity, facilitating rapid dermal and systemic absorption [2].Gloves: Nitrile (≥0.11 mm thickness) or Neoprene. Double-glove for bulk transfers.
Skin & Eye Irritation H315, H319Organic solvent properties disrupt epidermal lipid bilayers and cause corneal epithelial damage.Eye/Body: Tight-fitting chemical safety goggles (ANSI Z87.1); flame-retardant lab coat.
Respiratory Irritation H335Vapor/aerosol generation chemically irritates the mucosal lining of the respiratory tract [1].Ventilation: Chemical fume hood (face velocity 80–100 fpm).

Step-by-Step Operational Workflow

To ensure absolute safety, every procedure must act as a self-validating system —meaning the protocol includes built-in checks to confirm safety parameters before proceeding to the next step.

Phase 1: Pre-Operational Setup & Validation
  • Airflow Verification: Before opening the chemical container, check the fume hood monitor to ensure a face velocity of 80–100 fpm.

    • Self-Validation: Perform a "flutter test" by holding a small piece of tissue at the sash opening; it must be actively pulled inward. This guarantees active containment [3].

  • PPE Integrity Check: Inspect your nitrile gloves for micro-tears.

    • Self-Validation: Trap air inside the glove and apply light pressure. If no air escapes, the barrier is intact. Causality: Even microscopic breaches can allow lipophilic halogenated compounds to penetrate the skin and cause systemic toxicity.

Phase 2: Material Handling & Transfer
  • Static Mitigation: Use a grounded, anti-static spatula for weighing the solid.

    • Causality: Halogenated organic powders can accumulate static charge, leading to sudden aerosolization or repulsion during transfer, which increases inhalation risks.

  • Light Protection: Conduct transfers swiftly and store the stock container in an amber vial or wrap it in aluminum foil.

    • Causality: The carbon-iodine (C-I) bond is highly photolabile. Exposure to ambient light can cause homolytic cleavage, releasing reactive iodine radicals and degrading the integrity of your compound .

Phase 3: Waste Segregation & Disposal
  • Halogenated Segregation: Dispose of all residual chemical and contaminated consumables (pipette tips, weigh boats) into a clearly labeled "Halogenated Organic Waste" container.

  • Oxidizer Exclusion: Strictly isolate this waste stream from strong oxidizing agents (e.g., nitric acid, peroxides).

    • Self-Validation: Physically check the waste log before addition.

    • Causality: The primary alcohol group (-CH2OH) is easily oxidized. Mixing with oxidizers can trigger an uncontrolled exothermic reaction, yielding a substituted benzoic acid and potentially over-pressurizing the waste container .

Emergency Spill Management

If a spill occurs outside of the fume hood or exceeds 50 grams, evacuate the immediate area and follow these steps:

  • Containment: Immediately lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Absorption: Cover the spill completely with an inert, liquid-absorbent material such as Chemizorb® or vermiculite .

    • Causality: Inert mineral absorbents trap the compound without risking the secondary exothermic reactions that combustible absorbents (like sawdust or paper towels) might cause when interacting with reactive halogens.

  • Collection: Sweep the absorbed mixture using a non-sparking brush and place it into a sealed, compatible hazardous waste bag. Wash the affected surface with soap and water to remove residual lipophilic traces.

Operational Workflow Diagram

HandlingWorkflow Step1 1. Pre-Operation Validation Verify Hood Airflow (>80 fpm) Step2 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Step1->Step2 Step3 3. Material Transfer (Use Anti-Static Spatula) Step2->Step3 Decision Spill or Exposure Detected? Step3->Decision SpillResp Emergency Response Apply Inert Absorbent Decision->SpillResp Yes Proceed 4. Experimental Execution (Closed System) Decision->Proceed No Waste 5. Halogenated Waste Disposal (Keep away from oxidizers) SpillResp->Waste Proceed->Waste Task Complete

Logical workflow for the safe handling and spill response of (4-Chloro-2-fluoro-6-iodophenyl)methanol.

References

  • National Center for Biotechnology Information. "(4-Chloro-2-fluorophenyl)methanol | C7H6ClFO - PubChem." PubChem,[Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.